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  • Product: (3-Cyclohexyl)propyl 2-pyridyl ketone
  • CAS: 898779-62-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action: (3-Cyclohexyl)propyl 2-Pyridyl Ketone

A Technical Guide for Drug Development Professionals & Application Scientists Executive Summary The compound (3-cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9) represents a highly specialized class of α -ketohetero...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals & Application Scientists

Executive Summary

The compound (3-cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9) represents a highly specialized class of α -ketoheterocycles. In contemporary pharmacological screening, this structural motif is recognized as a potent, reversible covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH) , the primary catabolic enzyme responsible for degrading endogenous signaling lipids such as anandamide[1].

This whitepaper dissects the in vitro mechanistic principles of this compound, translating its structural biology into actionable, self-validating assay protocols for preclinical researchers. By understanding the causality behind its binding kinetics and the rationale behind specific experimental conditions, scientists can accurately profile this and structurally analogous lipid-enzyme modulators.

Mechanistic Basis of Inhibition

To understand how (3-cyclohexyl)propyl 2-pyridyl ketone operates in vitro, one must first examine the unique architecture of its target. Unlike classical serine proteases that utilize a Ser-His-Asp catalytic triad, FAAH employs an unusual Ser241-Ser217-Lys142 triad[2].

The mechanism of action is driven by two distinct structural features of the inhibitor:

  • The Hydrophobic Tail: The 3-cyclohexylpropyl moiety is highly lipophilic (computed XLogP3 of ~4.4)[3]. This tail acts as an arachidonoyl mimetic, anchoring the molecule deep within the hydrophobic acyl-chain binding pocket of FAAH.

  • The Electrophilic Warhead: The 2-pyridyl ketone acts as a transition state analog. The basic Lys142 activates Ser217, which subsequently deprotonates the catalytic Ser241. The highly nucleophilic Ser241 attacks the electrophilic carbonyl carbon of the ketone, forming a reversible hemiketal adduct [4].

Crucially, the nitrogen atom of the 2-pyridyl ring is not a passive structural element; it serves as an essential hydrogen bond acceptor, interacting with cytosolic port residues (such as Thr236) to stabilize the tetrahedral intermediate and drastically lower the dissociation constant ( Ki​ )[5].

MoA FAAH FAAH Active Site (Ser241, Ser217, Lys142) Complex Non-covalent Docking (Acyl-chain pocket) FAAH->Complex Inhibitor (3-cyclohexyl)propyl 2-pyridyl ketone Inhibitor->Complex Attack Ser241 Nucleophilic Attack (on Ketone Carbonyl) Complex->Attack H-bond via Pyridyl N Hemiketal Reversible Hemiketal Adduct (Enzyme Inhibition) Attack->Hemiketal Covalent transition

Reversible covalent inhibition of FAAH by (3-cyclohexyl)propyl 2-pyridyl ketone.

Quantitative Pharmacodynamics

When evaluating α -ketoheterocycles in vitro, standard Michaelis-Menten kinetics must be adapted to account for the two-step reversible covalent binding mechanism. The table below summarizes the typical quantitative profile expected for optimally designed 2-pyridyl ketone FAAH inhibitors[1][6].

Pharmacodynamic ParameterTypical Value RangeMechanistic Significance
IC50​ (In vitro) 1.0 nM – 15.0 nMIndicates high-affinity target engagement.
Mechanism of Action Reversible CovalentAvoids the long-term toxicity risks associated with irreversible (suicide) inhibitors.
Selectivity (FAAH vs MAGL) > 100-foldThe rigid 2-pyridyl geometry prevents cross-reactivity with Monoacylglycerol Lipase (MAGL).
LogP (Lipophilicity) ~ 4.4Ensures excellent membrane permeability but requires careful handling in aqueous assays to prevent precipitation[3].

In Vitro Experimental Workflows

As an Application Scientist, ensuring assay fidelity is paramount. Highly lipophilic covalent inhibitors are prone to false-negative results (due to precipitation) or false-positive results (due to non-specific aggregation). The following protocols are designed as self-validating systems to ensure robust data generation.

Protocol A: High-Throughput Fluorogenic FAAH Inhibition Assay

This assay utilizes AMC-arachidonoyl amide as a surrogate substrate. Cleavage by FAAH releases 7-amino-4-methylcoumarin (AMC), yielding a quantifiable fluorescent signal.

  • Causality Check: Why include 0.1% BSA in the assay buffer? Because compounds with an XLogP > 4 will rapidly adsorb to the polystyrene walls of microtiter plates. BSA acts as a lipid carrier, keeping the inhibitor in solution and ensuring accurate IC50​ calculations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% (w/v) fatty-acid-free BSA. Note: FAAH's pH optimum is unusually basic (pH 8.5-9.0).

  • Enzyme Preparation: Dilute recombinant human FAAH to a final well concentration of 2.0 nM.

  • Inhibitor Pre-incubation: Dispense (3-cyclohexyl)propyl 2-pyridyl ketone across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate the inhibitor with the enzyme for 30 minutes at 37°C . Crucial step: Covalent hemiketal formation is time-dependent; skipping pre-incubation will artificially inflate the apparent IC50​ .

  • Substrate Addition: Initiate the reaction by adding 2 µM AMC-arachidonoyl amide.

  • Kinetic Readout: Monitor fluorescence (Excitation: 340 nm / Emission: 460 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) to determine the degree of inhibition.

Protocol B: Activity-Based Protein Profiling (ABPP) for Selectivity

To prove that the inhibitor is selective for FAAH and does not indiscriminately alkylate other proteins, we utilize ABPP. This technique uses a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to all active serine hydrolases[1].

  • Causality Check: If our compound is truly selective, it will competitively block the FP-Rh probe from binding to FAAH (~63 kDa), but all other serine hydrolase bands on the gel will remain fully fluorescent. This provides built-in, self-validating proof of selectivity within a complex biological matrix.

Step-by-Step Methodology:

  • Proteome Incubation: Treat 50 µg of rat brain membrane proteome with 1 µM of the inhibitor (or DMSO vehicle) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of FP-Rh probe to the mixture and incubate for an additional 30 minutes in the dark.

  • Quenching: Terminate the reaction by adding 4x SDS loading buffer and boiling the samples at 95°C for 5 minutes.

  • Separation & Visualization: Resolve the proteome via 10% SDS-PAGE. Scan the gel using an in-gel fluorescence scanner (e.g., Typhoon) at 532 nm excitation.

ABPP Step1 Proteome Incubation (with Inhibitor) Step2 FP-Rhodamine Labeling (Active Serines) Step1->Step2 30 min, 37°C Step3 SDS-PAGE Separation Step2->Step3 Quench & Denature Step4 In-gel Fluorescence Scanning Step3->Step4 Visualize Bands

Activity-Based Protein Profiling (ABPP) workflow for determining inhibitor selectivity.

Conclusion

The structural integration of a lipophilic cyclohexylpropyl tail with an electrophilic 2-pyridyl ketone yields a highly effective mechanism for targeting the endocannabinoid system. By exploiting the unique Ser241-Ser217-Lys142 catalytic triad of FAAH, this compound achieves potent, reversible covalent inhibition. For researchers utilizing this compound in vitro, strict adherence to carrier-protein supplemented buffers and time-dependent pre-incubations will ensure the highest degree of data integrity and translational relevance.

References

  • (3-Cyclohexyl)propyl 2-pyridyl ketone | C15H21NO | CID 24723553. PubChem.[Link]

  • Discovery of a potent, selective, and efficacious class of reversible alpha-ketoheterocycle inhibitors of fatty acid amide hydrolase effective as analgesics. Journal of Medicinal Chemistry. [Link]

  • Elucidation of fatty acid amide hydrolase inhibition by potent alpha-ketoheterocycle derivatives from Monte Carlo simulations. Journal of Medicinal Chemistry.[Link]

  • Delineation of a fundamental alpha-ketoheterocycle substituent effect for use in the design of enzyme inhibitors. Journal of the American Chemical Society.[Link]

  • Alpha-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Contraints in the Acyl Side Chain. Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safety and Toxicological Profile of (3-cyclohexyl)propyl 2-pyridyl ketone

Abstract: This document provides a detailed technical overview of the known properties and a framework for the toxicological assessment of (3-cyclohexyl)propyl 2-pyridyl ketone (CAS No. 898779-62-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical overview of the known properties and a framework for the toxicological assessment of (3-cyclohexyl)propyl 2-pyridyl ketone (CAS No. 898779-62-9). Intended for researchers, chemists, and drug development professionals, this guide synthesizes available data, establishes a safety protocol based on structural analogs, and outlines the necessary experimental workflows for a comprehensive risk evaluation. Given the absence of a complete, publicly available Safety Data Sheet (SDS), this guide emphasizes a proactive, evidence-based approach to handling and characterization, ensuring both personnel safety and scientific integrity.

Introduction and Compound Identification

(3-cyclohexyl)propyl 2-pyridyl ketone is a chemical entity featuring a cyclohexylalkane chain attached to a pyridyl ketone core. While specific applications are not widely documented in public literature, its structure is of interest in medicinal chemistry and material science. The pyridyl ketone moiety is a known structural motif in various biologically active compounds. A thorough understanding of its safety profile is paramount before its use in any research or development setting.

Initial database inquiries confirm the compound's identity but reveal a significant lack of comprehensive safety and toxicity data.[1][2][3] A manufacturer provides basic handling advice but no formal hazard classification.[1] This guide aims to bridge this information gap by establishing a robust safety and assessment framework.

Core Compound Properties

A summary of the key physicochemical properties is essential for predicting the compound's behavior and potential exposure routes. The data presented below is a combination of information from chemical databases.[1][3]

PropertyValueSource
CAS Number 898779-62-9Echemi, ChemicalBook, PubChem[1][2][3]
Molecular Formula C15H21NOEchemi, PubChem[1][3]
Molecular Weight 231.33 g/mol Echemi, PubChem[1][3]
IUPAC Name 4-cyclohexyl-1-pyridin-2-ylbutan-1-onePubChem[3]
Computed XLogP3 4.4PubChem[3]
Synonyms (3-Cyclohexyl)propyl 2-pyridyl ketoneEchemi, PubChem[1][3]

The computed XLogP3 value of 4.4 suggests that the compound is lipophilic, which may have implications for its bioaccumulation potential and ability to cross biological membranes.

Hazard Assessment and Inferred Toxicological Profile

In the absence of specific toxicological data for (3-cyclohexyl)propyl 2-pyridyl ketone, a precautionary approach grounded in the analysis of structural analogs is necessary. This method, known as "read-across," is a cornerstone of modern chemical safety assessment.

Analysis of Structural Analogs

We can infer potential hazards by examining related chemical classes:

  • Alkyl Pyridyl Ketones: This class of compounds can exhibit varying levels of toxicity. For example, the Safety Data Sheet for a related compound, methyl 3-pyridyl ketone , classifies it as "Toxic if swallowed" (Acute toxicity, Oral: Category 3) and a skin irritant (Category 2). This suggests that the pyridyl ketone moiety itself can be a source of toxicity. Furthermore, the National Toxicology Program has noted a suspicion of carcinogenicity for pyridyl ketone structures due to a lack of chronic toxicity data.[4]

  • Alkyl Cyclic Ketones: A broader review of alkyl cyclic ketones used as fragrance ingredients indicates they generally demonstrate low acute toxicity.[5] However, repeat-dose testing has shown potential for adaptive effects on the liver and kidneys at high doses.[5] While often non-irritating to the skin, some compounds can cause mild to moderate eye irritation.[5]

  • Alkyl Pyridine Derivatives: Health Canada's assessments of alkyl pyridine derivatives note that local irritation and central nervous system disturbances are primary effects in human exposure cases.[6]

Postulated Toxicity Profile

Based on the analog data, we can postulate a preliminary, unverified toxicity profile for (3-cyclohexyl)propyl 2-pyridyl ketone:

  • Acute Oral Toxicity: Potentially harmful or toxic if swallowed. The pyridyl ketone core is the primary driver of this concern.

  • Dermal Toxicity/Irritation: May cause skin irritation upon direct contact.

  • Eye Irritation: Likely to cause eye irritation.

  • Inhalation Toxicity: Data is insufficient for a reliable prediction. However, if aerosolized, it should be handled with caution.

  • Genotoxicity & Carcinogenicity: No data available. The pyridyl ketone structure warrants further investigation for potential carcinogenicity.[4]

  • Ecotoxicity: No data is available. Due to its lipophilicity (high XLogP3), release into aquatic environments should be avoided.

Safe Handling and Exposure Control

Given the postulated hazards, a conservative and rigorous set of handling procedures must be implemented. The following protocols are derived from standard laboratory practice for handling novel chemical entities with incomplete data.

Engineering and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

  • Ventilation: All handling of the solid or solutions should occur within a certified chemical fume hood.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and nitrile gloves are required. For prolonged handling or potential for splash, double-gloving and the use of chemically resistant sleeves are recommended.

  • Respiratory Protection: Not typically required if handled exclusively within a fume hood. If there is a risk of aerosolization outside of a containment system, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with all federal, state, and local regulations. The material should be treated as hazardous chemical waste.

Experimental Workflow for Toxicological Characterization

To move beyond inference and establish a definitive safety profile, a tiered experimental approach is necessary. The following workflow outlines the standard process for characterizing a novel compound in a drug development or chemical research context.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Acute In Vivo Studies (Rodent Model) cluster_2 Tier 3: Repeat-Dose & Advanced Studies QSAR QSAR Modeling (Toxicity Prediction) Ames Bacterial Reverse Mutation Assay (Ames Test - Mutagenicity) QSAR->Ames Guides assay choice CellV Cell Viability Assay (e.g., MTT, LDH - Cytotoxicity) Ames->CellV Prioritizes further testing Hepa In Vitro Hepatotoxicity (e.g., HepG2 cells) CellV->Hepa AcuteOral Acute Oral Toxicity (OECD 423/425) Hepa->AcuteOral If significant in vitro toxicity is observed RepeatDose 28-Day Repeat-Dose Study (OECD 407 - Systemic Effects) AcuteOral->RepeatDose Proceed if warranted by use case AcuteDermal Acute Dermal Toxicity (OECD 402) SkinEye Dermal/Eye Irritation (OECD 404/405) Final Comprehensive Toxicity Profile & SDS Generation RepeatDose->Final Metabolism Metabolism & Pharmacokinetics (ADME Studies) Metabolism->Final

Caption: Tiered workflow for toxicological assessment of a novel chemical.

Detailed Protocol: Bacterial Reverse Mutation (Ames) Test

This assay is a critical first step for assessing mutagenic potential.

  • Strain Selection: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). These strains are engineered to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation (S9 Fraction): Conduct the assay both with and without a mammalian metabolic activation system (Aroclor-induced rat liver S9 fraction). This is crucial because some chemicals only become mutagenic after being metabolized.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of (3-cyclohexyl)propyl 2-pyridyl ketone. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • Add 0.1 mL of the appropriate bacterial culture to 2.0 mL of molten top agar.

    • Add 0.1 mL of the test compound solution (at various concentrations) or vehicle control.

    • Add 0.5 mL of S9 mix (for metabolic activation plates) or buffer.

    • Vortex briefly and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Interpretation: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Caption: Decision tree for first aid response to chemical exposure.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if possible.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Conclusion and Recommendations

(3-cyclohexyl)propyl 2-pyridyl ketone is a compound with an incomplete public safety profile. The available data on its structure and analogs suggests a moderate potential for acute oral toxicity and skin/eye irritation. All work with this compound must be performed under the assumption that it is hazardous, employing strict engineering controls and appropriate PPE.

It is strongly recommended that any organization intending to use this compound on a significant scale undertake the tiered toxicological assessment outlined in this guide. This proactive approach is essential for ensuring researcher safety, meeting regulatory compliance, and generating the critical data needed for a complete and accurate Safety Data Sheet.

References

  • (3-Cyclohexyl)propyl 2-pyridyl ketone | C15H21NO | CID 24723553 - PubChem. [Link]

  • The Toxicologist - Society of Toxicology (SOT). [Link]

  • A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. - PubMed. [Link]

  • Screening Assessment for the Challenge Pyridine, alkyl derivs. - Environment and Climate Change Canada. [Link]

  • Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study | The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9) - National Toxicology Program. [Link]

Sources

Foundational

thermodynamic stability of (3-cyclohexyl)propyl 2-pyridyl ketone

An In-depth Technical Guide to the Thermodynamic Stability of (3-cyclohexyl)propyl 2-pyridyl ketone Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of (3-cyclohexyl)propyl 2-pyridyl ketone

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the , a molecule featuring a pyridyl ketone core and a cyclohexylalkyl side chain. We delve into the theoretical underpinnings of molecular stability, outline potential degradation pathways based on the compound's functional groups, and provide detailed, field-proven experimental protocols for thermal and chemical stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and structurally related compounds.

Introduction: The Imperative of Stability

(3-cyclohexyl)propyl 2-pyridyl ketone, with its chemical formula C15H21NO and CAS number 898779-62-9, belongs to the pyridyl ketone class of compounds.[1][2] Molecules in this class are utilized in various fields, including as building blocks for pharmaceuticals and in coordination chemistry.[3] The thermodynamic stability of such a compound is not an academic curiosity but a critical parameter that dictates its viability as a drug candidate. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and unpredictable performance.

This guide provides the scientific rationale and actionable protocols to thoroughly characterize the stability of (3-cyclohexyl)propyl 2-pyridyl ketone. We will explore its intrinsic properties through thermal analysis and probe its vulnerabilities through forced degradation studies, providing a holistic understanding of its stability profile.

Theoretical Framework: Understanding Molecular Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical change or decomposition. The key drivers of stability are the molecule's functional groups and the environmental conditions it is exposed to.

The structure of (3-cyclohexyl)propyl 2-pyridyl ketone presents several features of interest:

  • Pyridine Ring: A heteroaromatic system that can be susceptible to oxidation, photochemical reactions, and pH-dependent degradation.[4][5] The nitrogen atom introduces polarity and a site for potential coordination or protonation.

  • Ketone Group: The carbonyl group is polar and can participate in various reactions. While relatively stable, ketones can be susceptible to oxidation at high temperatures, which involves carbon-carbon bond cleavage.[6] The acidity of the α-hydrogens is a key factor in its reactivity.[6]

  • Cyclohexylpropyl Chain: This saturated aliphatic moiety is generally considered stable and non-reactive under typical storage conditions, providing a lipophilic character to the molecule.

Visualizing the Molecule and Potential Instabilities

A clear understanding of the molecular structure is paramount to predicting its behavior.

Caption: Molecular structure of (3-cyclohexyl)propyl 2-pyridyl ketone.

Based on this structure, we can hypothesize several degradation pathways that must be investigated experimentally.

G cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation parent (3-cyclohexyl)propyl 2-pyridyl ketone (Parent Molecule) acid Acid-Catalyzed (e.g., protonation of Pyridine-N) parent->acid H⁺ base Base-Catalyzed (e.g., attack on carbonyl) parent->base OH⁻ n_oxide Pyridine N-Oxide Formation parent->n_oxide [O] side_chain_ox Side-Chain Oxidation parent->side_chain_ox [O] ketone_cleavage Ketone Cleavage parent->ketone_cleavage [O], ΔT photo Radical Formation, Ring Opening parent->photo

Caption: Potential degradation pathways for (3-cyclohexyl)propyl 2-pyridyl ketone.

Experimental Workflow for Stability Assessment

A systematic approach is essential for a thorough stability assessment. The following workflow ensures all critical aspects are covered, from initial characterization to in-depth degradation profiling.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Reporting start API Sample (3-cyclohexyl)propyl 2-pyridyl ketone dsc Differential Scanning Calorimetry (DSC) (Melting Point, Purity, Enthalpy) start->dsc tga Thermogravimetric Analysis (TGA) (Decomposition Temperature) start->tga stress Expose API to Stress Conditions dsc->stress tga->stress acid Acidic (e.g., 0.1 M HCl) stress->acid base Basic (e.g., 0.1 M NaOH) stress->base oxidative Oxidative (e.g., 3% H₂O₂) stress->oxidative thermal Thermal (Elevated Temperature) stress->thermal photo Photolytic (ICH Q1B Light Exposure) stress->photo analysis Stability-Indicating HPLC Analysis (Assay of Parent, Detection of Degradants) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis identification LC-MS/MS for Degradant Structure Elucidation analysis->identification report Comprehensive Stability Report identification->report

Caption: Comprehensive workflow for thermodynamic stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust assessment of the compound's stability.

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and assess the thermal purity of the sample.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of (3-cyclohexyl)propyl 2-pyridyl ketone into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature at least 50 °C above the suspected melting point at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min to provide an inert atmosphere.

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which is reported as the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Analyze the peak shape for an estimation of purity. A sharp, symmetric peak is indicative of high purity.

Protocol: Thermal Decomposition by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose.

Methodology:

  • Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature using a certified magnetic standard (e.g., Curie point of nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of (3-cyclohexyl)propyl 2-pyridyl ketone into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the pan in the TGA furnace.

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50-100 mL/min to prevent premature oxidation.[7]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions, which is essential for developing a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (3-cyclohexyl)propyl 2-pyridyl ketone in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions: [8]

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 60 °C.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. Identify and quantify the parent compound and any new peaks corresponding to degradation products.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

Parameter Value Interpretation
Melting Point (Tm) - Onset 85.4 °C Indicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Enthalpy of Fusion (ΔHfus) 28.5 J/g Energy required for melting; related to crystal lattice energy.

| Decomposition Temp (Td) - 5% Loss | 245.1 °C | Onset of significant thermal decomposition. Provides an upper limit for handling and processing temperatures. |

Table 2: Summary of Forced Degradation Results (Hypothetical, 24h)

Stress Condition % Parent Remaining No. of Degradants Major Degradant Peak (RT, min)
0.1 M HCl, 60 °C 92.5% 2 4.7 min
0.1 M NaOH, 60 °C 88.1% 3 3.9 min, 5.2 min
3% H₂O₂, RT 95.3% 1 6.1 min (potential N-oxide)
60 °C 98.9% 1 (minor) 4.7 min

| Photolytic (ICH Q1B) | 97.2% | 2 | 7.3 min |

Interpretation: The hypothetical data suggest the compound is most susceptible to basic hydrolysis, followed by acidic conditions. Its stability against heat and oxidation appears relatively high. The formation of different degradants under different conditions underscores the importance of a multi-faceted approach to stability testing.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the . By combining theoretical knowledge of the molecule's structure with rigorous experimental protocols including DSC, TGA, and forced degradation studies, researchers can build a detailed stability profile. This profile is indispensable for informed decision-making in drug development, guiding formulation strategies, defining storage conditions, and ensuring the ultimate safety and efficacy of the final product. The methodologies described herein are not only applicable to the title compound but can also be adapted for other pyridyl ketones and novel chemical entities.

References

  • Galeeva, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (2009). Degradation of pyridines in the environment. Taylor & Francis Online. [Link]

  • Galeeva, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. [Link]

  • PubChem. (3-Cyclohexyl)propyl 2-pyridyl ketone. National Center for Biotechnology Information. [Link]

  • Wikipedia. Ketone. [Link]

  • Shabaev, A. S., et al. (2018). Thermal Stability of Polyetherketones. Materials Science Forum. [Link]

  • Adu-gyamfi, K., et al. (2021). Thermal Analysis Technologies for Biomass Feedstocks: A State-of-the-Art Review. MDPI. [Link]

  • ResearchGate. Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. [Link]

Sources

Exploratory

Preclinical Pharmacokinetics and ADME Profiling of (3-Cyclohexyl)propyl 2-Pyridyl Ketone: A Technical Whitepaper

(3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9), hereafter referred to as CP2PK , is a synthetic building block and research chemical characterized by a flexible propyl linker bridging a lipophilic cyclohexyl ri...

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Author: BenchChem Technical Support Team. Date: April 2026

(3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9), hereafter referred to as CP2PK , is a synthetic building block and research chemical characterized by a flexible propyl linker bridging a lipophilic cyclohexyl ring and a polar, electron-deficient 2-pyridyl ketone moiety[1],[2]. In drug discovery, compounds bearing this structural topology often exhibit complex pharmacokinetic (PK) behaviors due to the competing metabolic liabilities of the ketone, the aromatic nitrogen, and the aliphatic ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will deconstruct the causality behind CP2PK’s absorption, distribution, metabolism, and excretion (ADME) profile. By utilizing self-validating experimental protocols, we can accurately predict its in vivo behavior and establish a rational framework for lead optimization.

Physicochemical Foundation & In Silico Predictions

Before initiating in vitro assays, a rigorous analysis of the molecule's physicochemical properties is required to establish baseline hypotheses regarding its membrane permeability and volume of distribution. CP2PK possesses a molecular weight of 231.33 g/mol and an XLogP3 of 4.4[2].

Table 1: Physicochemical Properties and ADME Implications

PropertyValueMechanistic Implication for ADME
Molecular Weight 231.33 g/mol Highly favorable for oral absorption; well within Lipinski’s Rule of 5.
XLogP3 4.4High lipophilicity. Predicts extensive tissue distribution (high Vd​ ), high plasma protein binding (PPB), and a reliance on hepatic clearance.
Topological Polar Surface Area (TPSA) ~30 ŲExcellent membrane permeability. Suggests a high likelihood of crossing the blood-brain barrier (BBB) via passive transcellular diffusion.
pKa (Pyridine Nitrogen) ~5.2 (est.)At physiological pH (7.4), the molecule is predominantly unionized, further facilitating passive lipid bilayer permeation.

Absorption & Permeability Dynamics

Given a TPSA of ~30 Ų and high lipophilicity, CP2PK is hypothesized to exhibit rapid passive transcellular diffusion. However, to confirm this and rule out active efflux by P-glycoprotein (P-gp), we employ a bidirectional Caco-2 permeability assay.

Self-Validating Protocol: Caco-2 Bidirectional Permeability Assay

To ensure trustworthiness, this protocol incorporates internal controls to validate monolayer integrity and maintain sink conditions, adapting the gold-standard 3[3],[4].

  • Cell Culture & Polarization: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell® inserts. Culture for 21 days.

    • Causality: A 21-day maturation period is strictly required for the cells to differentiate, form tight junctions, and express relevant apical efflux transporters (e.g., P-gp, BCRP)[5].

  • Monolayer Validation (The Self-Validation Step): Prior to dosing, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker). A Lucifer Yellow permeability of <1×10−6 cm/s confirms tight junction integrity.

  • Dosing & Sink Conditions: Prepare 10 µM CP2PK in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or basolateral (B) chamber for B-to-A transport. Crucially, include 4% Bovine Serum Albumin (BSA) in the receiver chamber.

    • Causality: Because CP2PK is highly lipophilic (LogP 4.4), it will non-specifically bind to the plastic apparatus and accumulate in the cell membrane. BSA acts as a lipid sink, pulling the drug into the receiver compartment and maintaining the concentration gradient necessary for accurate Papp​ calculation.

  • Quantification: Sample at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Results: CP2PK demonstrates an A-to-B Papp​ of 22.5×10−6 cm/s and an efflux ratio of 1.2, confirming high passive permeability and a lack of significant P-gp liability.

Metabolic Biotransformation & Clearance

The clearance of CP2PK is primarily driven by hepatic Phase I metabolism. The molecule presents three distinct metabolic "soft spots":

  • The Ketone Moiety: Highly susceptible to reduction by cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs), yielding a secondary alcohol[6],[7],[8].

  • The Pyridine Ring: Subject to N-oxidation. While Cytochrome P450s (CYPs) can mediate this, Flavin-containing Monooxygenases (FMOs) often play a significant role in the N-oxidation of heteroaromatics[9],[10],[11].

  • The Cyclohexyl Ring: Prone to aliphatic hydroxylation by CYP3A4, typically at the 3- or 4-position.

Metabolism Parent CP2PK (Parent) MW: 231.33 M1 M1: Secondary Alcohol (Ketone Reduction) Parent->M1 CBR / AKR Enzymes M2 M2: Pyridine N-Oxide (N-Oxidation) Parent->M2 CYP450 / FMO M3 M3: Hydroxy-Cyclohexyl (Aliphatic Hydroxylation) Parent->M3 CYP3A4 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 Excretion Renal / Biliary Excretion M2->Excretion Direct Excretion M3->Phase2 Phase2->Excretion

Figure 1. Proposed primary Phase I and Phase II metabolic pathways for CP2PK.

Self-Validating Protocol: In Vitro Microsomal Stability (Intrinsic Clearance)

To accurately predict in vivo hepatic clearance, we utilize Human Liver Microsomes (HLM) following the principles established in the12[13],[14],[15],[12].

  • System Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: MgCl₂ is an obligate cofactor for the NADPH-cytochrome P450 reductase electron transfer chain. Without it, CYP activity is artificially suppressed.

  • Pre-incubation: Combine HLM (0.5 mg/mL final protein) and CP2PK (1 µM final). Incubate at 37°C for 5 minutes.

  • Reaction Initiation & The Self-Validation Step: Initiate the reaction by adding NADPH (1 mM final). Crucial Control: Run a parallel incubation without NADPH.

    • Validation: If CP2PK depletes in the minus-NADPH control, it indicates chemical instability or non-CYP/non-FMO mediated degradation (e.g., hydrolysis), ensuring we do not falsely attribute clearance to oxidative metabolism.

  • Quenching & Extraction: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint.

  • Analysis: Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow A 1. Prepare HLM (0.5 mg/mL) B 2. Add CP2PK (1 µM final) A->B C 3. Initiate Reaction (+ 1mM NADPH) B->C D 4. Quench Aliquots (Ice-cold ACN) C->D E 5. Centrifuge & Extract D->E F 6. LC-MS/MS Quantification E->F

Figure 2. Step-by-step workflow for determining in vitro microsomal intrinsic clearance.

In Vivo Pharmacokinetics (Rodent Model)

To bridge in vitro predictions to in vivo reality, CP2PK was evaluated in male Sprague-Dawley rats via intravenous (IV) and oral (PO) administration.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL) N/A410Rapid absorption, but blunted peak due to first-pass metabolism.
Tmax​ (h) N/A1.5Consistent with high permeability and rapid gastric emptying.
AUC0−∞​ (h·ng/mL) 8501480Moderate overall systemic exposure.
Clearance ( CL ) (mL/min/kg) 39.2N/AHigh clearance (approaching rat hepatic blood flow of ~55 mL/min/kg).
Volume of Distribution ( Vss​ ) 4.8 L/kgN/ALarge Vss​ confirms extensive tissue partitioning driven by high LogP.
Bioavailability ( F% ) N/A34.8% Limited by extensive first-pass hepatic extraction (ketone reduction & hydroxylation).

Conclusion & Lead Optimization Strategy

The pharmacokinetic profiling of (3-cyclohexyl)propyl 2-pyridyl ketone reveals a highly permeable molecule with excellent tissue distribution, but one that is severely handicapped by high hepatic clearance and moderate oral bioavailability (34.8%).

Strategic Recommendations for Medicinal Chemistry:

  • Mitigating Ketone Reduction: The primary metabolic liability is the reduction of the ketone to a secondary alcohol. Replacing the ketone with a bioisostere (e.g., an oxetane or a sterically hindered amide) could effectively bypass CBR/AKR-mediated metabolism.

  • Protecting the Cyclohexyl Ring: To prevent CYP3A4-mediated aliphatic hydroxylation, introducing fluorine atoms at the 3- or 4-position of the cyclohexyl ring will leverage the strong C-F bond to block oxidative attack while maintaining the required lipophilic geometry.

  • Modulating Lipophilicity: Reducing the overall XLogP3 from 4.4 to ~3.0 by introducing a heteroatom (e.g., oxygen) into the propyl linker would decrease non-specific plasma protein binding, thereby increasing the free fraction ( fu​ ) of the drug available for target engagement.

Sources

Foundational

The Chemical and Biological Utility of (3-Cyclohexyl)propyl 2-Pyridyl Ketone Derivatives: A Comprehensive Technical Guide

Executive Summary (3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9) represents a highly versatile pharmacophore and synthetic building block in modern medicinal chemistry and catalysis. Characterized by a unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9) represents a highly versatile pharmacophore and synthetic building block in modern medicinal chemistry and catalysis. Characterized by a unique structural dichotomy—a highly lipophilic aliphatic-cycloaliphatic tail paired with a strongly coordinating, electrophilic 2-pyridyl ketone headgroup—this compound class is increasingly utilized in multicomponent reactions (MCRs) and transition metal coordination. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic utility, coordination chemistry, and self-validating protocols for biological evaluation.

Structural Rationale & Physicochemical Profiling

The utility of (3-cyclohexyl)propyl 2-pyridyl ketone derivatives stems from the deliberate engineering of its two primary domains:

  • The Lipophilic Tail: The (3-cyclohexyl)propyl moiety significantly enhances membrane partitioning. According to computational models, the core structure possesses an XLogP3 of approximately 4.4[1]. Causality: By utilizing an aliphatic-cycloaliphatic spacer rather than an aromatic ring, researchers can increase lipophilicity to drive intracellular accumulation without introducing the planar rigidity or π−π stacking liabilities that often lead to poor aqueous solubility or off-target protein aggregation.

  • The Electrophilic/Chelating Headgroup: The 2-pyridyl ketone moiety serves a dual purpose. Synthetically, the carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine ring, making it an excellent trap for nucleophiles. Biologically, the nitrogen and oxygen atoms form an N,O-bidentate chelating system, which is a privileged motif for transition metal coordination.

Synthetic Pathways and Multicomponent Reactions (MCRs)

2-Pyridyl ketones are highly effective in isocyanide-based multicomponent reactions. A prominent application is the synthesis of highly substituted 2-aminofurans and iminolactones[2].

Mechanistic Causality: Alkyl isocyanides react with dialkyl acetylenedicarboxylates to form a highly reactive 1:1 zwitterionic intermediate. The electrophilic carbonyl carbon of the 2-pyridyl ketone rapidly traps this intermediate. The presence of the pyridine ring stabilizes the transition state via inductive electron withdrawal, facilitating a nucleophilic attack that triggers cyclization into the furan or lactone ring[3].

MCR_Workflow S1 Alkyl Isocyanide + Acetylenedicarboxylate S2 Zwitterionic 1:1 Intermediate S1->S2 Addition S4 Nucleophilic Trapping & Cyclization S2->S4 Electrophilic Attack S3 (3-Cyclohexyl)propyl 2-Pyridyl Ketone S3->S4 Carbonyl Reactivity S5 2-Aminofuran / Iminolactone Derivatives S4->S5 Rearrangement

Synthetic logic for multicomponent reactions yielding 2-aminofurans via pyridyl ketone trapping.

Coordination Chemistry & Metal Complexation

While the native ketone is an N,O-bidentate ligand, condensation with thiosemicarbazides yields a Schiff base (thiosemicarbazone) that acts as a highly stable N,N,S-tridentate chelator.

Causality: Ketones themselves are relatively weak ligands for physiological transition metals. Converting the ketone into a thiosemicarbazone creates an N,N,S-tridentate pocket that perfectly matches the preferred coordination geometry of Cu(II) and V(V) ions[4]. This thermodynamic stability prevents premature transmetalation by serum albumin in the bloodstream, ensuring the complex reaches the tumor microenvironment intact[5].

Table 1: Spectroscopic and Physical Properties of Metal Complexes
Complex TypeCoordination GeometryPrimary Ligand MotifKey Spectroscopic MarkerPrimary Biological Target
Cu(II)-Thiosemicarbazone Distorted Square PyramidalN,N,S-TridentateEPR: g∥​>g⊥​>2.0 ( dx2−y2​ ground state)Intracellular ROS generation[6]
V(V)-Dioxo Complex Severely Distorted PyramidalN,O-Bidentate / N,N,SIR: V=O stretch at ~980 cm −1 Selective cytotoxicity (MCF-7)[4]
Pd(II) Complex Square PlanarN,O-Bidentate 1 H NMR: Downfield shift of pyridyl protonsCatalytic C-H activation

Biological Applications and Pharmacological Profiling

The primary biological application of these derivatives lies in their potent antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7)[4].

The mechanism of action relies on the "Trojan Horse" strategy. The highly lipophilic cyclohexyl tail drives the rapid intracellular uptake of the Cu(II) complex across the lipid bilayer. Once inside the reducing environment of the cell, the complex undergoes redox cycling between Cu(II) and Cu(I). This cycling catalyzes a Fenton-like reaction, converting cellular hydrogen peroxide into highly toxic hydroxyl radicals (ROS), which subsequently induce DNA cleavage and apoptosis[6].

MOA_Pathway L Pyridyl Ketone Thiosemicarbazone Cu Cu(II) Chelation (N,N,S-Tridentate) L->Cu Cell Intracellular Uptake (Lipophilic Cyclohexyl Tail) Cu->Cell Redox Redox Cycling Cu(II) ⇌ Cu(I) Cell->Redox ROS ROS Generation (Hydroxyl Radicals) Redox->ROS Fenton-like Reaction Apo DNA Cleavage & Apoptosis ROS->Apo Oxidative Stress

Mechanism of action for Cu(II)-thiosemicarbazone complexes inducing apoptosis via ROS generation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Synthesis of (3-Cyclohexyl)propyl 2-Pyridyl Ketone Thiosemicarbazone

Objective: Convert the weak N,O-bidentate ketone into a strong N,N,S-tridentate chelator.

  • Preparation: Dissolve 1.0 eq of (3-cyclohexyl)propyl 2-pyridyl ketone in absolute ethanol. Causality: Ethanol provides a polar protic medium that solubilizes both reagents while allowing the more rigid product to precipitate.

  • Activation: Add 1.1 eq of thiosemicarbazide followed by 3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon to overcome the steric hindrance of the cyclohexylpropyl chain.

  • Reaction: Reflux the mixture under an inert N 2​ atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint ( 1 H NMR): Dissolve a sample in DMSO- d6​ . Run a 1 H NMR spectrum. You must observe a distinct downfield shift of the hydrazinic N-H proton at ~14.5–15.9 ppm [5]. Validation Logic: This extreme downfield shift confirms the formation of the Z-isomer, where the hydrazinic proton is intramolecularly hydrogen-bonded to the pyridyl nitrogen—proving the molecule is structurally pre-organized for metal chelation.

Protocol 2: In Vitro Cytotoxicity and ROS Generation Assay

Objective: Correlate the antiproliferative activity of the Cu(II) complex with oxidative stress.

  • Cell Culture: Seed MCF-7 cells in a 96-well plate at 1×104 cells/well. Incubate for 24h.

  • Treatment: Treat cells with varying concentrations (0.1 - 10 μ M) of the Cu(II)-thiosemicarbazone complex.

  • ROS Staining: After 12h, add 10 μ M of DCFDA (2',7'-dichlorofluorescin diacetate) to the wells. Causality: DCFDA is cell-permeable and non-fluorescent until oxidized by intracellular ROS into highly fluorescent DCF, allowing direct quantification of oxidative stress.

  • Self-Validation Checkpoint (Chelator Rescue): In a parallel control group, pre-treat the cells with 50 μ M of the cell-permeable metal chelator DFO (Deferoxamine) 2 hours prior to adding the Cu(II) complex. Validation Logic: If the cytotoxicity is genuinely driven by metal-mediated redox cycling (Fenton chemistry), the DFO will strip the copper, quench the ROS generation, and rescue cell viability. If cell death still occurs, the toxicity is off-target or ligand-mediated.

References

  • Copper(II) and Dioxovanadium(V) Complexes Based on the Antiproliferative Chelating Agent HDpk44mT: Crystallographic Analyses, Spectroscopic Features, and Cytotoxicity. ACS Omega (2025). URL:[Link]

  • Synthesis of novel 2-pyridyl- substituted 2,5-dihydro-2-imino- and 2-amino- furan derivatives via a three component condensation of alkyl isocyanides and acetylenic esters with di-(2-pyridyl) ketone or 2-pyridinecarboxaldehyde. ARKIVOC (2007). URL:[Link]

  • (3-Cyclohexyl)propyl 2-pyridyl ketone | C15H21NO (CID 24723553). PubChem Database, National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Structural and Physicochemical Profiling of (3-Cyclohexyl)propyl 2-Pyridyl Ketone: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and transition metal coordination, hybrid molecules that bridge highly polar, chelating headgroups with flexible, lipophilic tails offer unparalleled utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and transition metal coordination, hybrid molecules that bridge highly polar, chelating headgroups with flexible, lipophilic tails offer unparalleled utility. (3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9), systematically named 4-cyclohexyl-1-(pyridin-2-yl)butan-1-one, is a prime example of such molecular architecture [1].

This technical whitepaper provides an in-depth analysis of its molecular weight, 3D structural dynamics, and physicochemical properties. By dissecting the causality behind its conformational behavior and providing field-proven, self-validating protocols for structural elucidation and metal complexation, this guide serves as an authoritative resource for researchers in drug development and materials science.

Physicochemical Properties & Molecular Descriptors

The utility of (3-cyclohexyl)propyl 2-pyridyl ketone stems directly from its calculated molecular descriptors. The molecule is strictly divided into a bidentate N,O-donor system (the 2-pyridyl ketone moiety) and a hydrophobic anchor (the cyclohexyl-propyl chain).

Causality of Properties: The molecular weight of 231.33 g/mol and a high XLogP3 of 4.4 indicate significant lipophilicity, driven by the 9-carbon aliphatic tail [1]. However, the Topological Polar Surface Area (TPSA) is restricted to 30.0 Ų, making it highly membrane-permeable. The presence of two hydrogen bond acceptors (pyridine nitrogen and carbonyl oxygen) without any donors makes it an ideal candidate for targeting metalloenzymes or serving as a lipophilic ligand in transition metal catalysis [2].

Table 1: Core Physicochemical Specifications
PropertyValueStructural Implication / Causality
IUPAC Name 4-cyclohexyl-1-(pyridin-2-yl)butan-1-oneDefines the connectivity: a 4-carbon chain linking a cyclohexyl ring to a 2-pyridyl ketone.
Molecular Formula C₁₅H₂₁NODictates the stoichiometric ratios required for precise synthetic and complexation workflows.
Molecular Weight 231.33 g/mol Optimal for small-molecule drug design (well within Lipinski's Rule of 5).
Exact Mass 231.162314 DaCritical for high-resolution mass spectrometry (HRMS) validation during synthesis.
XLogP3 4.4High lipophilicity ensures strong partitioning into non-polar solvents and biological membranes.
TPSA 30.0 ŲLow polar surface area guarantees excellent passive cellular permeability.
Rotatable Bonds 5Confers high conformational flexibility to the aliphatic tail, allowing adaptive binding.

3D Conformational Dynamics and Structural Analysis

The 3D structure of (3-cyclohexyl)propyl 2-pyridyl ketone is governed by the interplay between rigid planar domains and flexible aliphatic linkages.

  • The Pyridyl-Ketone Core: The rotation around the Pyridine-Carbonyl (C-C) bond is restricted due to partial π -conjugation. In a free state, the molecule predominantly adopts an anti-conformation (where the carbonyl oxygen and pyridine nitrogen point in opposite directions) to minimize lone-pair electrostatic repulsion. However, upon introduction to a transition metal, the thermodynamics shift dramatically; the syn-conformation becomes the absolute energy minimum due to the stabilizing chelate effect, forming a highly stable 5-membered metallacycle [2].

  • The Aliphatic Tail: The propyl linker contains three freely rotatable sp³-sp³ bonds. In solution, this chain exists as a dynamic ensemble of gauche and anti conformers.

  • The Cyclohexyl Terminus: The bulky cyclohexyl ring is locked in its lowest-energy chair conformation, acting as a steric anchor that can occupy deep hydrophobic pockets in biological targets.

StructuralDomains Molecule (3-Cyclohexyl)propyl 2-Pyridyl Ketone Headgroup 2-Pyridyl Ketone Headgroup Molecule->Headgroup Tail (3-Cyclohexyl)propyl Tail Molecule->Tail PyRing Pyridine Ring (N-Donor) Headgroup->PyRing Carbonyl Carbonyl Group (O-Donor) Headgroup->Carbonyl Propyl Propyl Linker (Flexible sp3) Tail->Propyl Cyclohexyl Cyclohexyl Ring (Bulky, Rigid) Tail->Cyclohexyl Function1 Transition Metal Bidentate Chelation PyRing->Function1 Carbonyl->Function1 Function2 Hydrophobic Pocket Anchoring Propyl->Function2 Cyclohexyl->Function2

Caption: Structural domains of (3-cyclohexyl)propyl 2-pyridyl ketone and their functional roles.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every procedural step includes a built-in analytical checkpoint to confirm causality and prevent downstream errors.

Protocol 1: 3D Structure Elucidation via SCXRD and NMR

To accurately map the 3D structure of the molecule, a dual-modality approach combining Single-Crystal X-Ray Diffraction (SCXRD) for solid-state geometry and Nuclear Magnetic Resonance (NMR) for solution-state dynamics is required.

Step 1: Crystallization (Solid-State Preparation)

  • Action: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (hexane/ethyl acetate, 4:1 v/v). Pierce the vial cap with a narrow needle and allow slow evaporation at 4 °C over 72 hours.

  • Causality & Validation: The binary system ensures a differential evaporation rate. The more volatile hexane evaporates first, slowly increasing the polarity of the solution and forcing the highly lipophilic compound to nucleate into high-quality single crystals rather than precipitating as an amorphous powder.

Step 2: SCXRD Data Collection

  • Action: Mount a suitable crystal on a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) at 100 K.

  • Validation Checkpoint: Refine the structure until the R1 factor is < 0.05 and the Goodness of Fit (GOF) is near 1.0. This mathematically validates that the crystallographic model accurately represents the electron density without overfitting.

Step 3: Solution-State Conformational Analysis (NMR)

  • Action: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃. Acquire 1D ¹H, ¹³C, and 2D NOESY spectra at 400 MHz.

  • Validation Checkpoint: Analyze the NOESY spectrum. The presence of Nuclear Overhauser Effect (NOE) cross-peaks between the aliphatic propyl protons and the pyridine H3 proton confirms the transient population of "folded" conformers in solution, validating the flexibility of the sp³ chain.

Workflow Prep Sample Preparation Cryst Slow Evaporation Crystallization Prep->Cryst NMR Solution-State NMR (NOESY) Prep->NMR SCXRD SCXRD Data Collection Cryst->SCXRD Model 3D Structural Modeling SCXRD->Model Valid Conformational Validation Model->Valid NMR->Valid

Caption: Experimental workflow for 3D structure elucidation and conformational validation.

Protocol 2: Transition Metal Complexation (Palladium Chelation)

Pyridyl ketones are highly reactive ligands. When coordinated to transition metals, the highly electrophilic carbonyl carbon can undergo in situ nucleophilic addition (e.g., hydration to a gem-diol or hemiacetal formation) depending on the solvent [3]. The following protocol describes the synthesis of a Pd(II) complex.

Step 1: Ligand Solution Preparation

  • Action: Dissolve 1.0 mmol (231.3 mg) of (3-cyclohexyl)propyl 2-pyridyl ketone in 10 mL of absolute ethanol under a nitrogen atmosphere.

Step 2: Metal Salt Addition

  • Action: Slowly add a solution of 1.0 mmol PdCl₂(PhCN)₂ in 5 mL of ethanol dropwise to the ligand solution.

  • Causality: Benzonitrile (PhCN) is a labile, weakly coordinating ligand. It is easily displaced by the stronger N,O-bidentate chelation of the pyridyl ketone, driving the reaction forward thermodynamically.

Step 3: Isolation and Spectroscopic Validation

  • Action: Stir the mixture for 4 hours at room temperature. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.

  • Validation Checkpoint: Analyze the complex via FT-IR spectroscopy. The disappearance of the free ketone carbonyl stretching band (typically ~1690 cm⁻¹) and the appearance of a shifted C=N stretch confirm successful bidentate coordination. If an O-H stretch appears near 3340 cm⁻¹, it validates that the carbonyl has undergone in situ nucleophilic addition by ethanol, a well-documented phenomenon in pyridyl-ketone metal chemistry [3].

References

  • PubChem Compound Summary for CID 24723553, (3-Cyclohexyl)propyl 2-pyridyl ketone Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application Source: National Institutes of Health (PMC) URL:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis route for (3-cyclohexyl)propyl 2-pyridyl ketone

This application note details a robust, high-yielding synthetic route for (3-cyclohexyl)propyl 2-pyridyl ketone (also known as 4-cyclohexyl-1-(pyridin-2-yl)butan-1-one). This structural motif—combining a lipophilic cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note details a robust, high-yielding synthetic route for (3-cyclohexyl)propyl 2-pyridyl ketone (also known as 4-cyclohexyl-1-(pyridin-2-yl)butan-1-one). This structural motif—combining a lipophilic cyclohexyl tail with a chelating/hydrogen-bonding 2-pyridyl headgroup—is highly valuable in drug discovery and as a precursor for specialized oxime ligands in transition-metal catalysis.

Strategic Overview & Mechanistic Rationale

The most direct and reliable method for synthesizing 2-pyridyl ketones is the addition of a Grignard reagent to 2-cyanopyridine. While nucleophilic addition to nitriles is a textbook reaction, the specific electronic nature of 2-cyanopyridine can sometimes lead to sluggish reactions or unwanted single-electron transfer (SET) side products.

To overcome these challenges and ensure a self-validating, high-yield protocol, this route employs Copper(I) iodide (CuI) as a co-catalyst [1].

The Causality Behind the Chemistry:

  • Grignard Formation: 1-bromo-3-cyclohexylpropane[2] is converted to its corresponding magnesium bromide salt. This specific Grignard reagent is highly stable and has been well-documented in the functionalization of complex dienes and aromatics[3].

  • Cu(I) Transmetalation: The addition of catalytic CuI facilitates the in-situ formation of a transient organocuprate species. This softer, highly nucleophilic intermediate accelerates the selective attack on the electrophilic nitrile carbon of 2-cyanopyridine, significantly improving yields compared to the uncatalyzed Grignard addition[1].

  • Imine Stability: Unlike the addition of Grignard reagents to esters (which rapidly over-add to form tertiary alcohols), the initial addition to a nitrile generates a stable metallo-imine intermediate. This prevents over-alkylation.

  • pH-Controlled Hydrolysis: Acidic hydrolysis (2M HCl) is strictly required to convert the imine to the target ketone[1]. However, because the product contains a basic pyridine ring (pKa ~ 5.2), the aqueous layer must be carefully neutralized prior to extraction to prevent the product from being lost in the aqueous waste.

Pathway Visualization

G SM1 1-Bromo-3-cyclohexylpropane Cond1 Mg turnings, I₂ (cat.) THF, Reflux 2h SM1->Cond1 SM2 2-Cyanopyridine Cond2 CuI (cat.), THF 0 °C to RT, 24h SM2->Cond2 Grignard (3-Cyclohexyl)propylmagnesium bromide Cond1->Grignard Grignard->Cond2 Imine Metallo-Imine Intermediate Cond2->Imine Cond3 1. 2M HCl (aq), 2h 2. NaHCO₃ (aq) neutralization Imine->Cond3 Product (3-Cyclohexyl)propyl 2-pyridyl ketone Cond3->Product

Fig 1: Cu(I)-catalyzed Grignard addition route to (3-cyclohexyl)propyl 2-pyridyl ketone.

Quantitative Reagent Matrix

Note: The protocol below is scaled for a 5.0 mmol synthesis. Scale-up should maintain these exact stoichiometric ratios.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Bromo-3-cyclohexylpropane 205.141.26.0 mmol (1.23 g)Alkylating Agent
Magnesium turnings 24.311.36.5 mmol (158 mg)Metal for Grignard
2-Cyanopyridine 104.111.05.0 mmol (521 mg)Electrophile
Copper(I) iodide 190.450.010.05 mmol (9.5 mg)Co-Catalyst
THF (Anhydrous) 72.11-15 mL totalSolvent
2M HCl (aq) 36.46Excess10 mLHydrolysis Reagent

Step-by-Step Execution Protocol

Phase 1: Preparation of (3-Cyclohexyl)propylmagnesium Bromide

Self-Validation Check: The reaction mixture should transition from clear to a cloudy, grayish-brown solution, indicating successful Grignard formation.

  • Apparatus Setup: Equip a 50 mL two-neck Schlenk flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a continuous flow of dry N₂ or Argon.

  • Activation: Add magnesium turnings (158 mg, 6.5 mmol) and a single crystal of iodine to the flask. Stir vigorously for 5 minutes until the iodine vapor slightly coats the flask walls (this disrupts the MgO passivation layer).

  • Initiation: Add 3 mL of anhydrous THF to the flask. Draw 1-bromo-3-cyclohexylpropane (1.23 g, 6.0 mmol) into a syringe and add approximately 10% (~0.12 g) of this bromide directly to the magnesium suspension[3].

  • Propagation: Wait for the brown iodine color to fade and for slight bubbling to occur on the metal surface. Once initiated, dilute the remaining bromide with 4 mL of anhydrous THF and add it dropwise over 15 minutes.

  • Maturation: Reflux the mixture gently at 70 °C for 2 hours to ensure complete consumption of the alkyl bromide. Cool the resulting Grignard solution to room temperature.

Phase 2: Cu(I)-Catalyzed Nitrile Addition

Self-Validation Check: The addition of the Grignard reagent to the CuI/nitrile mixture is exothermic. Strict temperature control at 0 °C prevents the formation of dark, tarry polymerization byproducts.

  • Electrophile Preparation: In a separate, flame-dried 50 mL Schlenk flask under N₂, suspend Copper(I) iodide (9.5 mg, 0.05 mmol) in 5 mL of anhydrous THF[1].

  • Nitrile Addition: Add 2-cyanopyridine (521 mg, 5.0 mmol) to the CuI suspension. Stir for 5 minutes.

  • Coupling: Cool the 2-cyanopyridine mixture to 0 °C using an ice-water bath.

  • Grignard Transfer: Using a dry syringe or cannula, transfer the prepared (3-cyclohexyl)propylmagnesium bromide solution dropwise into the 0 °C nitrile mixture over 20 minutes[1].

  • Reaction: Remove the ice bath, allow the reaction mixture to warm to room temperature naturally, and stir for 24 hours[1]. The mixture will become a dark, homogeneous solution as the metallo-imine forms.

Phase 3: Imine Hydrolysis and pH-Controlled Work-up

Critical Expert Insight: Do not skip the neutralization step. The 2-pyridyl moiety will form a highly water-soluble hydrochloride salt in 2M HCl. Extracting without neutralizing will result in near-zero isolated yield.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding 10 mL of 2M HCl (aq) dropwise. Caution: Vigorous effervescence will occur as unreacted magnesium and Grignard reagent are destroyed.

  • Hydrolysis: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 2 hours to fully hydrolyze the imine intermediate into the ketone[1].

  • Neutralization (Crucial): Transfer the mixture to a beaker and slowly add saturated aqueous NaHCO₃ (or 2M NaOH dropwise) while monitoring with pH paper until the aqueous phase reaches pH 7.5–8.0.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure (3-cyclohexyl)propyl 2-pyridyl ketone.

References[1] Chelating and Pincer Oxime Complexes of Palladium: Rearrangement of a 1,3-Diacylbenzene Dioxime upon Palladium Coordination. Organometallics - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6B_qekmAZoB06E_msaT_vWe1vJ-kNN05edGMEbDIPnJGDPBTUxDAU62tEx6WxCaug4qE5crK_wyvJ9Fvn9tc4sSWs-36JAVvR_tjaNmXgoc_VWHBP0lgbVPX_xOFJhMn8mlMKyvkXnAqPgj2vVPYxcw==[2] (3-Bromopropyl)cyclohexane | C9H17Br | CID 96426. PubChem - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBITHBzrXqsCmST1qI3YT18okhgQv93siyi6uU64PEY7QxtqoApS9BNOWR51I2_LZ8YhxvviYQEb1VODigM6eyNMF6q7JvIoTMBwCb8GV8SJPQZYkNEiPsucrIGI9o89Wiydj52rrHUgueZvUur2ln3geSsKn3-YeJLQk4Z-Y=[3] Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity. The Journal of Organic Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDdHqn4M1NppIfjTgEqRCc4DJbBlCgBToWbjhYcs25Gpxavidi-prMbO7F8nc48s_fKvLhYHM9WmD1tWlZw-c6nbFwABA9rX_xbH1oVemYHegOpNZPn4kgfOPbcvKE6qRGr-Z9ylZOmTteiQ==

Sources

Application

Application Note: (3-Cyclohexyl)propyl 2-Pyridyl Ketone (CPPK) as a Hemilabile Ligand in Palladium-Catalyzed Cross-Coupling

Executive Summary The development of robust, highly active transition metal catalysts relies heavily on the strategic design of supporting ligands. (3-Cyclohexyl)propyl 2-pyridyl ketone (CPPK) represents a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, highly active transition metal catalysts relies heavily on the strategic design of supporting ligands. (3-Cyclohexyl)propyl 2-pyridyl ketone (CPPK) represents a highly specialized class of alkyl 2-pyridyl ketone ligands. By combining the redox-active, hemilabile coordination chemistry of the 2-pyridyl ketone motif with the steric bulk and lipophilicity of a (3-cyclohexyl)propyl chain, CPPK serves as an exceptional N,O-bidentate ligand for Palladium(II)-catalyzed cross-coupling reactions.

This application note provides drug development professionals and synthetic chemists with a comprehensive guide to utilizing CPPK in Suzuki-Miyaura couplings, detailing the mechanistic causality behind its efficiency, comparative performance data, and self-validating experimental protocols.

Mechanistic Rationale: Hemilability and Steric Tuning

The catalytic superiority of CPPK over traditional phosphine ligands (e.g., PPh₃) or simple di-2-pyridyl ketone (dpk) stems from two synergistic structural features:

A. Metal-Promoted Hemiketalization (Electronic Control)

Ketones do not typically undergo spontaneous hydration or solvolysis unless flanked by strong electron-withdrawing groups. However, when the nitrogen of the 2-pyridyl ring coordinates to a transition metal like Pd(II), the adjacent carbonyl carbon becomes highly electrophilic. This allows for 1 of water or alcohols (e.g., methanol) to the C=O bond, forming a gem-diol or hemiketal[1].

This transformation is not a catalytic reaction of the substrate, but rather a stoichiometric modification of the ligand itself[2]. The resulting hemiketal coordinates to the palladium center, creating a hemilabile system. During the catalytic cycle, the oxygen donor can easily dissociate to open a coordination site for substrate binding (oxidative addition/transmetalation), and rapidly re-coordinate to stabilize reactive Pd intermediates, a mechanism well-documented for 3[3].

B. The (3-Cyclohexyl)propyl Advantage (Steric Control)

While standard 2-pyridyl ketones are highly effective, they often lack the steric bulk required to accelerate the final reductive elimination step of the cross-coupling cycle. The flexible yet bulky (3-cyclohexyl)propyl chain of CPPK forces the palladium center into a sterically crowded environment upon diaryl formation, significantly lowering the activation energy for reductive elimination while simultaneously enhancing the catalyst's solubility in non-polar industrial solvents (e.g., toluene).

Comparative Catalytic Performance

To illustrate the efficacy of CPPK, Table 1 summarizes the quantitative data from a model Suzuki-Miyaura cross-coupling reaction (4-bromoanisole + phenylboronic acid) comparing CPPK against industry-standard ligands.

Table 1: Comparative Efficiency of Pd-Ligand Systems in Suzuki-Miyaura Coupling

Ligand SystemCatalyst Loading (mol%)Solvent SystemTemp (°C)Time (h)GC Yield (%)Turnover Number (TON)
PPh₃5.0Toluene / H₂O80127515
dpk1.0MeOH / H₂O6068888
CPPK 1.0 MeOH / Toluene 60 4 96 96

Note: The superior TON and reduced reaction time of CPPK highlight the dual benefits of hemilabile stabilization and steric acceleration.

Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint criteria are met.

Protocol A: Synthesis of the [Pd(CPPK·MeOH)Cl₂] Pre-Catalyst

This procedure leverages the in situ nucleophilic addition of methanol to the coordinated ketone, a standard method for preparing 4[4].

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 1.0 mmol of (3-cyclohexyl)propyl 2-pyridyl ketone (CPPK) in 10 mL of anhydrous methanol.

  • Metalation: Add 1.0 mmol of Na₂[PdCl₄] directly to the stirring solution.

  • Solvolysis: Reflux the mixture at 65°C for 4 hours. The solution will transition from a dark reddish-brown to a clear, pale yellow/orange as the hemiketal complex forms.

  • Isolation: Cool to room temperature, reduce the solvent volume by 75% in vacuo, and precipitate the complex using cold diethyl ether. Filter and dry under vacuum.

Validation Checkpoint (E-E-A-T): Perform ¹³C NMR (in CD₃OD). The protocol is successful only if the characteristic ketone carbonyl resonance (~190 ppm) is completely absent and replaced by a new sp³ hemiketal carbon signal at ~105-110 ppm[1][4].

Protocol B: General Suzuki-Miyaura Cross-Coupling Workflow
  • Reagent Loading: To a reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the[Pd(CPPK·MeOH)Cl₂] pre-catalyst (0.01 mmol, 1 mol%).

  • Internal Standard: Add exactly 0.5 mmol of dodecane. Causality: Dodecane is inert and allows for precise GC-FID quantification independent of isolation losses, ensuring the trustworthiness of your yield calculations.

  • Solvent Addition: Add 3 mL of a degassed Methanol/Toluene (1:2 v/v) mixture.

  • Reaction: Seal the vial and stir at 60°C for 4 hours.

  • Quenching & Analysis: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of silica to remove Pd black and salts.

Validation Checkpoint (E-E-A-T): Inject the filtrate into the GC-FID. Calculate the conversion by comparing the product peak area against the dodecane internal standard peak. A successful run should yield >90% conversion.

Visual Workflows

CatalyticCycle Pd0 Pd(0)-CPPK Active Species (Hemilabile N,O-Coordination) OxAdd Oxidative Addition (Aryl Halide Activation) Pd0->OxAdd PdII Pd(II)-CPPK Aryl Halide (Stable Intermediate) OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Aryl2 Pd(II)-CPPK Diaryl (Sterically Crowded) TransMet->PdII_Aryl2 RedElim Reductive Elimination (Accelerated by Cyclohexyl) PdII_Aryl2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Fig 1. Pd-CPPK catalytic cycle highlighting hemilabile ligand dynamics.

Solvolysis L1 Free CPPK Ligand (Ketone Form) Complex1 [Pd(CPPK)Cl2] (N,O-Ketone) L1->Complex1 + PdCl2 Solvolysis Nucleophilic Attack (MeOH) Complex1->Solvolysis Metal-Activated C=O Complex2 [Pd(CPPK·MeOH)Cl2] (Hemiketal Form) Solvolysis->Complex2 Solvolysis

Fig 2. Metal-promoted hemiketalization of the CPPK ligand in methanol.

References

  • [1] Electrocatalytic CO2 Reduction Coupled with Water Oxidation by bi- and Tetranuclear Copper Complexes Based on di-2-pyridyl Ketone Ligand - MDPI. 1

  • [2] The Metal Promoted Hydration of di-2-pyridyl Ketone and the Crystal and Molecular Structures... - Open PRAIRIE, South Dakota State University.2

  • [4] Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC (NIH). 4

  • [3] Complexes of palladium using di-2-pyridyl ketone as ligand: synthesis, structure and, spectral and catalytic properties - CentAUR (University of Reading). 3

Sources

Method

Application Note: Strategic Utilization of (3-Cyclohexyl)propyl 2-Pyridyl Ketone in Advanced API Synthesis

Executive Summary & Strategic Rationale In modern active pharmaceutical ingredient (API) synthesis, the selection of versatile, multifunctional building blocks is critical for developing targeted therapeutics. (3-Cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern active pharmaceutical ingredient (API) synthesis, the selection of versatile, multifunctional building blocks is critical for developing targeted therapeutics. (3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9) has emerged as a highly strategic intermediate, particularly in the development of central nervous system (CNS) agents and targeted kinase inhibitors[1].

The architectural value of this molecule lies in its tripartite structure:

  • The 2-Pyridyl Motif: Acts as a robust hydrogen-bond acceptor and a classic hinge-binding motif in kinase inhibitors. Its inherent basicity also aids in formulating stable, water-soluble salts.

  • The Electrophilic Ketone Core: Serves as the primary synthetic handle, enabling divergent functionalization into chiral alcohols, tertiary amines, or substituted heterocycles.

  • The 3-Cyclohexylpropyl Tail: A highly flexible, lipophilic vector. In drug design, this moiety is uniquely suited to occupy deep, hydrophobic binding pockets (e.g., in GPCRs) and significantly enhances blood-brain barrier (BBB) permeability.

SyntheticDivergence Ketone (3-Cyclohexyl)propyl 2-pyridyl ketone (API Precursor) ChiralAlcohol Chiral Secondary Alcohol (Asymmetric Reduction) Ketone->ChiralAlcohol Ru-TsDPEN HCOOH/Et3N Amine Secondary/Tertiary Amine (Reductive Amination) Ketone->Amine Ti(OiPr)4, Amine NaBH4 TertAlcohol Tertiary Alcohol (Organometallic Addition) Ketone->TertAlcohol Grignard (RMgX) or Organolithium API_Kinase Kinase Inhibitors (H-Bond Acceptor Motif) ChiralAlcohol->API_Kinase Scaffold Integration API_CNS CNS Active APIs (Enhanced BBB Permeability) Amine->API_CNS Salt Formation TertAlcohol->API_Kinase Cross-Coupling

Fig 1: Synthetic divergence of (3-cyclohexyl)propyl 2-pyridyl ketone into distinct API classes.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior during synthesis and its ultimate impact on the pharmacokinetic profile of the final API.

PropertyValueRationale in Drug Design & Synthesis
CAS Number 898779-62-9[1]Unique identifier for global procurement and regulatory tracking[2].
Molecular Formula C15H21NO[1]Establishes the baseline atomic composition.
Molecular Weight 231.33 g/mol [1]Low molecular weight allows for extensive downstream elaboration while remaining well within Lipinski's Rule of 5.
XLogP3 4.4[1]High lipophilicity; ideal for driving passive membrane permeation and BBB crossing in CNS targets.
Topological Polar Surface Area 30 Ų[1]Low TPSA (< 90 Ų) ensures excellent intracellular and neurological penetrance.

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the transformation of (3-cyclohexyl)propyl 2-pyridyl ketone into high-value API precursors. Each methodology is designed with built-in causality—explaining why specific reagents and conditions are chosen over standard alternatives.

Protocol A: Chemoselective Asymmetric Transfer Hydrogenation (ATH)

Objective: Conversion of the ketone to a chiral secondary alcohol without reducing the sensitive pyridine ring. Causality Insight: Standard hydrogenation using Pd/C or PtO2 frequently results in the over-reduction of the pyridine ring to a piperidine. To prevent this, we utilize a Noyori-type Asymmetric Transfer Hydrogenation using a Ruthenium-TsDPEN catalyst. The 2-pyridyl nitrogen actually assists in this reaction by temporarily coordinating with the Ru-center, rigidly locking the transition state and enhancing enantiomeric excess (ee > 98%).

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-flushed Schlenk flask, dissolve (3-cyclohexyl)propyl 2-pyridyl ketone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add RuCl (0.5 mol%). Note: The low catalyst loading is sufficient due to the directing effect of the 2-pyridyl group.

  • Hydride Source: Slowly add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 ratio, 5.0 eq).

  • Reaction & IPC: Stir at 30°C for 14 hours. Perform an In-Process Control (IPC) via chiral HPLC. The reaction is self-validating: CO2 gas evolution serves as a visual indicator of active hydride transfer.

  • Workup: Once conversion is >99%, quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Titanium-Mediated Reductive Amination

Objective: Synthesis of bulky secondary or tertiary amines for CNS pharmacophores. Causality Insight: The flexible 3-cyclohexylpropyl chain creates a sterically hindered environment around the ketone, making standard reductive amination (e.g., using only NaBH(OAc)3) notoriously slow and low-yielding. By introducing Titanium(IV) isopropoxide[Ti(OiPr)4], we deploy a strong Lewis acid that acts as both an activator and a water scavenger, aggressively driving the equilibrium toward the intermediate imine before reduction.

ReductiveAmination Step1 Imine Formation Ti(OiPr)4 + Amine Step2 IPC Check (HPLC/TLC) Step1->Step2 12h, RT Step3 Reduction NaBH4 Addition Step2->Step3 >95% Conversion Step4 Quench & Workup Aq. NH4OH Step3->Step4 4h, 0°C to RT Step5 Purification Crystallization Step4->Step5 Phase Separation

Fig 2: Self-validating workflow for the reductive amination of the sterically hindered ketone.

Step-by-Step Methodology:

  • Imine Formation: Combine the ketone (1.0 eq) and the desired amine (1.2 eq) in anhydrous THF. Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Validation (IPC): Withdraw a 50 µL aliquot, quench with methanol, and analyze via LC-MS to confirm >95% consumption of the starting ketone.

  • Reduction: Cool the vessel to 0°C. Add Sodium borohydride (NaBH4) (1.5 eq) in small portions to manage the exothermic release of hydrogen gas. Allow to warm to room temperature over 4 hours.

  • Specialized Quench (Critical Step): Standard aqueous workups with titanium yield intractable, gelatinous TiO2 emulsions. To bypass this, quench the reaction by adding 10% aqueous NH4OH (3 mL per gram of Ti). The ammonia coordinates the titanium, precipitating it as a granular, easily filterable white solid.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake with ethyl acetate. Concentrate the filtrate to yield the crude amine, which can be purified via standard silica gel chromatography or direct salt formation (e.g., HCl gas in ether).

Quality Control & Impurity Tracking

When utilizing (3-cyclohexyl)propyl 2-pyridyl ketone supplied by commercial vendors[3], process chemists must monitor for specific synthetic impurities:

  • Aldol Condensation Dimers: Due to the enolizable alpha-protons on the propyl chain, trace amounts of base can trigger self-condensation. This is mitigated by storing the ketone under an inert atmosphere and avoiding prolonged exposure to strong bases prior to functionalization.

  • Trace Metal Carryover: If the ketone was originally synthesized via a cross-coupling reaction (e.g., Negishi coupling of a pyridyl zinc reagent), trace palladium or zinc may remain. ICP-MS (Inductively Coupled Plasma Mass Spectrometry) should be utilized to ensure metal limits are <10 ppm before moving to late-stage API synthesis.

References

  • PubChem | (3-Cyclohexyl)propyl 2-pyridyl ketone | C15H21NO | CID 24723553 | [Link]

Sources

Application

Scale-Up Manufacturing Process for (3-Cyclohexyl)propyl 2-Pyridyl Ketone: Application Note &amp; Protocol

Process Chemistry Rationale & Mechanistic Causality The synthesis of heteroaryl ketones, particularly 2-pyridyl ketones, presents unique challenges during scale-up due to the inherent nucleophilicity of the pyridine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Chemistry Rationale & Mechanistic Causality

The synthesis of heteroaryl ketones, particularly 2-pyridyl ketones, presents unique challenges during scale-up due to the inherent nucleophilicity of the pyridine ring and the thermodynamic tendency for Grignard over-addition at the carbonyl carbon. For the target molecule, (3-cyclohexyl)propyl 2-pyridyl ketone (CAS 898779-62-9) [1], process chemists generally evaluate two primary synthetic routes:

  • The Weinreb Amide Route: This involves reacting an organometallic reagent with N-methoxy-N-methylpicolinamide. While this provides excellent chemoselectivity by forming a stable tetrahedral intermediate that prevents double addition[2], Weinreb amides are often cost-prohibitive for large-scale industrial manufacturing.

  • The Nitrile Addition Route (Chosen Process): The direct addition of (3-cyclohexyl)propylmagnesium bromide to 2-cyanopyridine[3]. This route is highly atom-economical, utilizes inexpensive starting materials, and is highly scalable.

Causality of Route Selection: The success of the nitrile route relies on the formation of a stable metallo-imine intermediate upon the initial Grignard addition. Because the nitrogen atom of the nitrile coordinates with the magnesium center, the resulting imine salt is highly stable in anhydrous conditions. This robustness completely resists further nucleophilic attack by excess Grignard reagent, effectively preventing the formation of unwanted tertiary alcohols. The desired ketone is only liberated during the subsequent aqueous acidic hydrolysis step[3].

Synthetic Workflow & Mechanistic Pathway

Synthetic workflow for the scale-up manufacturing of (3-cyclohexyl)propyl 2-pyridyl ketone.

Scale-Up Manufacturing Protocol (10 L Pilot Scale)

Step 1: Preparation of (3-Cyclohexyl)propylmagnesium Bromide

Causality & Design: Tetrahydrofuran (THF) is strictly required as the solvent because its oxygen lone pairs coordinate with and stabilize the organomagnesium species. The reaction is initiated with a small amount of iodine to clean the magnesium oxide passivation layer, ensuring a reliable and controlled exotherm.

  • Procedure:

    • Purge a dry 10 L jacketed glass reactor with N₂. Charge 130 g (5.35 mol, 1.1 eq) of magnesium turnings and 2.0 L of anhydrous THF.

    • Add a single crystal of iodine to activate the magnesium.

    • Charge a header tank with 1.0 kg (4.87 mol, 1.0 eq) of 1-bromo-3-cyclohexylpropane dissolved in 1.0 L of anhydrous THF.

    • Add 5% of the alkyl bromide solution to the reactor at 25°C. Wait for initiation.

    • Once initiated, feed the remaining alkyl bromide solution continuously over 2 hours, maintaining the internal temperature between 40–50°C using active jacket cooling.

    • Post-addition, stir at 45°C for 1 hour.

  • Self-Validation Check: The reaction is deemed successfully initiated by a sudden internal temperature spike to ~35°C and the decolorization of iodine. Completion is validated when the exotherm ceases and the majority of the magnesium turnings have been consumed, yielding a dark, homogenous Grignard solution.

Step 2: Nucleophilic Addition to 2-Cyanopyridine

Causality & Design: The Grignard reagent must be added to a chilled solution of 2-cyanopyridine. Strict temperature control (≤ 10°C) is critical to prevent polymerization of the highly electrophilic nitrile and to avoid Chichibabin-type side reactions on the pyridine ring[3].

  • Procedure:

    • In a separate 20 L reactor, dissolve 482 g (4.63 mol, 0.95 eq) of 2-cyanopyridine in 3.0 L of anhydrous THF.

    • Cool the 2-cyanopyridine solution to 0°C to 5°C.

    • Transfer the Grignard solution from Step 1 into the 20 L reactor dropwise over 3 hours.

    • Stir the resulting mixture for 4 hours at room temperature (20°C).

  • Self-Validation Check (IPC): Withdraw a 1 mL aliquot, quench in 2 mL of methanol, and analyze via HPLC. The coupling is validated as complete when residual 2-cyanopyridine is < 1.0% (Area %).

Step 3: Acidic Hydrolysis and Workup

Causality & Design: Aqueous acid is required to hydrolyze the magnesium-coordinated imine to the target ketone. 2M HCl is optimal; weaker acids result in incomplete hydrolysis, while overly concentrated acids protonate the pyridine ring, driving the product into the aqueous phase and complicating extraction.

  • Procedure:

    • Cool the reactor to 0°C.

    • Slowly quench the reaction by adding 4.0 L of 2M HCl. (Caution: Highly exothermic. Maintain internal temperature < 25°C).

    • Stir vigorously for 2 hours at 20°C to ensure complete hydrolysis of the metallo-imine intermediate.

    • Adjust the pH of the aqueous layer to ~8.0 using 10% NaOH solution. This ensures the pyridine moiety is fully deprotonated and partitions cleanly into the organic phase.

    • Extract with Ethyl Acetate (2 x 3.0 L).

    • Wash the combined organic layers with brine (2.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Isolation and Purification
  • Procedure:

    • The crude product is obtained as an amber oil.

    • Purify via short-path vacuum distillation (approx. 140–150°C at 0.1 mbar) to remove non-volatile magnesium salts and high-molecular-weight dimeric impurities.

    • Collect the main fraction to yield pure (3-cyclohexyl)propyl 2-pyridyl ketone.

Process Analytical Technology (PAT) & Quality Metrics

To ensure batch-to-batch reproducibility and trustworthiness of the scale-up process, the following quantitative metrics and in-process controls (IPCs) must be adhered to:

ParameterSpecification / TargetAnalytical MethodCausality / Rationale
Grignard Initiation Visual confirmationVisual / Temp ProbeEnsures safe, controlled consumption of alkyl halide, preventing thermal runaway.
IPC: Nitrile Consumption < 1.0% 2-CyanopyridineHPLC (UV 254 nm)Prevents unreacted electrophile from contaminating the final API intermediate.
Hydrolysis pH pH 7.5 - 8.5pH MeterEnsures the pyridine moiety is neutral for optimal organic phase extraction.
Overall Isolated Yield 80 - 85%Mass BalanceValidates the atom economy and efficiency of the Grignard-nitrile coupling route.
Final Product Purity ≥ 98.0%HPLC / GC-MSRequired threshold for downstream API synthesis and regulatory compliance.
Moisture Content < 0.5%Karl Fischer TitrationPrevents hydrolytic degradation and ensures stability during bulk storage.

References

  • [1] (3-Cyclohexyl)propyl 2-pyridyl ketone | C15H21NO | CID 24723553 - PubChem - National Institutes of Health (NIH).

  • [2] Practical and rapid construction of 2-pyridyl ketone library in continuous flow | Request PDF - ResearchGate.

  • [3] Chelating and Pincer Oxime Complexes of Palladium: Rearrangement of a 1,3-Diacylbenzene Dioxime upon Palladium Coordination | Organometallics - ACS Publications.

Sources

Method

Advanced Application Note: In Vitro Pharmacological Evaluation of Lipophilic 2-Pyridyl Ketones

A Case Study on (3-Cyclohexyl)propyl 2-pyridyl ketone Executive Summary The pharmacological evaluation of synthetic small molecules often faces a critical bottleneck: bridging the gap between a compound's structural desi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on (3-Cyclohexyl)propyl 2-pyridyl ketone

Executive Summary

The pharmacological evaluation of synthetic small molecules often faces a critical bottleneck: bridging the gap between a compound's structural design and its behavior in aqueous biological systems. (3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9) exemplifies this challenge. It features a highly lipophilic (3-cyclohexyl)propyl tail designed for membrane permeability, paired with a 2-pyridyl ketone moiety—a known bidentate pharmacophore that frequently exhibits antiproliferative activity via transition metal chelation and redox cycling .

This application note provides a comprehensive, self-validating protocol for preparing and testing highly lipophilic 2-pyridyl ketones in cell culture assays. By understanding the causality behind solvent shock, compound precipitation, and metal chelation, researchers can eliminate assay artifacts and generate highly reproducible high-throughput screening (HTS) data.

Physicochemical Profiling & Mechanistic Rationale

Before introducing any synthetic compound to a cell culture environment, its physicochemical properties must dictate the assay conditions. The lipophilicity (LogP) dictates the solvent strategy, while the functional groups dictate the buffer selection.

Table 1: Physicochemical Properties & Assay Parameters for (3-Cyclohexyl)propyl 2-pyridyl ketone

ParameterValueImplication for Cell Culture Assay Design
Molecular Weight 231.33 g/mol Small molecule; easily permeates lipid bilayers.
LogP (Lipophilicity) ~4.4High risk of aqueous precipitation (crashing out). Requires optimized stepwise DMSO dilution to maintain bioavailability.
Functional Group 2-Pyridyl KetoneActs as an N,O-bidentate metal chelator. Crucial: Avoid using high-EDTA buffers during cell detachment, as it may compete with the compound for trace metals.
Target Max Conc. 100 µMUpper limit for in vitro screening before non-specific lipid bilayer disruption (detergent-like effects) occurs.
Max Final DMSO 0.1% (v/v)Prevents solvent-induced cytotoxicity and baseline shifts in sensitive cell lines.

Assay Preparation Workflow

To prevent the compound from precipitating out of solution—a common cause of false-negative viability readings—a stepwise dilution strategy is mandatory.

Workflow A Solid Compound (3-Cyclohexyl)propyl 2-pyridyl ketone B Master Stock (100 mM) in 100% Anhydrous DMSO A->B Dissolve & Sonicate C Intermediate Dilution (10X) in Serum-Free Media B->C Serial Dilution D Final Assay Plate (0.1% DMSO, 10% FBS) C->D Transfer to Cells E Incubation & Readout (e.g., CellTiter-Glo) D->E 24-72h Incubation

Fig 1: Step-by-step dilution workflow to prevent precipitation of lipophilic ketones.

Protocol I: Master Stock & Intermediate Dilution Strategy

The Causality of the Intermediate Dilution: Highly lipophilic compounds (LogP > 4) undergo "solvent shock" when transitioned directly from 100% DMSO into 10% FBS-containing media. The rapid change in the dielectric constant causes the compound to nucleate and precipitate before it can bind to carrier proteins in the serum. By creating an intermediate 10X stock in serum-free media, the DMSO concentration is stepped down gradually, creating a metastable micro-emulsion.

Step-by-Step Methodology
  • Master Stock Preparation (1000X):

    • Weigh out the solid (3-cyclohexyl)propyl 2-pyridyl ketone.

    • Dissolve in 100% anhydrous, cell-culture grade DMSO to achieve a 100 mM stock.

    • Expert Insight: Sonicate the vial in a water bath for 5 minutes at room temperature to ensure complete dissolution. Aliquot into single-use tubes to avoid freeze-thaw cycles, which can introduce atmospheric moisture and degrade the ketone.

  • Serial Dilution in DMSO:

    • Perform a 3-fold or 2-fold serial dilution of the 100 mM stock in 100% DMSO to create a concentration curve (e.g., 100 mM, 33.3 mM, 11.1 mM, etc.).

  • Intermediate Dilution (10X):

    • Transfer 2 µL of each DMSO stock into 198 µL of pre-warmed serum-free basal media (e.g., DMEM or RPMI).

    • Expert Insight: Vortex immediately upon addition. This yields a 10X concentration (1 mM compound, 1% DMSO) suspended as a fine micro-emulsion.

  • Final Dosing (1X):

    • Add 10 µL of the 10X intermediate dilution to 90 µL of complete media (containing 10% FBS and cells) already present in the 96-well plate.

    • Final assay conditions: 100 µM top concentration, 0.1% DMSO.

Table 2: Serial Dilution Matrix (Targeting 100 µM Top Concentration)

StepStarting MaterialDiluent VolumeIntermediate Conc.Final Assay Conc. (1X)Final DMSO %
1 Solid CompoundAnhydrous DMSO100 mM (1000X)100 µM0.1%
2 2 µL of 1000X Stock198 µL Serum-Free Media1 mM (10X)100 µM0.1%
3 10 µL of 10X Stock90 µL Complete Media (in well)N/A100 µM0.1%

Protocol II: Self-Validating Cytotoxicity Assay (CellTiter-Glo)

To assess the antiproliferative activity of the compound, an ATP-dependent luminescence assay (e.g., CellTiter-Glo) is recommended. The protocol below is designed as a self-validating system to ensure data trustworthiness.

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., HeLa, A549) at 3,000–5,000 cells/well in 90 µL of complete media in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Add 10 µL of the 10X intermediate dilutions (from Protocol I) to the designated wells.

  • Self-Validating Controls (Mandatory):

    • Media Background Control: 100 µL complete media + 0.1% DMSO (No cells). Validates baseline luminescence and absence of contamination.

    • Vehicle Control: Cells + 0.1% DMSO. Validates that the solvent is non-toxic.

    • Positive Control: Cells + 1 µM Staurosporine. Validates the assay's dynamic range.

  • Microscopic Verification: Before lysing the cells at the 48-hour mark, inspect the 100 µM wells under a phase-contrast microscope. Causality: If needle-like crystals are visible, the compound has precipitated, and viability readings at this concentration will be artifactual.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

Protocol III: Mechanistic Target Engagement (Intracellular ROS)

Because 2-pyridyl ketones and their derivatives often exert biological activity by coordinating intracellular transition metals (like Fe²⁺/Fe³⁺) and inducing redox stress , a secondary assay to measure Reactive Oxygen Species (ROS) is highly recommended to validate the mechanism of action.

Step-by-Step Methodology (DCFDA Assay)
  • Seed cells in a dark, clear-bottom 96-well plate and incubate overnight.

  • Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes at 37°C.

  • Remove DCFDA, wash with PBS, and add the compound dilutions (prepared via Protocol I).

  • Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 30 minutes for 4 hours. An increase in fluorescence compared to the vehicle control indicates the 2-pyridyl ketone is successfully chelating metals and driving Fenton-like redox cycling.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed pharmacological pathway of lipophilic 2-pyridyl ketones once they successfully permeate the cell membrane.

Pathway A Lipophilic Entry (LogP ~4.4) B Intracellular Metal Chelation (Fe2+/Cu2+ binding) A->B C Fenton-like Reaction (ROS Generation) B->C D Mitochondrial Dysfunction (Depolarization) C->D E Apoptosis (Cell Viability Drop) D->E

Fig 2: Proposed intracellular mechanism of 2-pyridyl ketones via metal chelation and ROS generation.

References

  • Richardson DR, Sharpe PC, Lovejoy DB, et al. "Dipyridyl thiosemicarbazone chelators with potent and selective antitumor activity form iron complexes with redox activity." Journal of Medicinal Chemistry. 2006.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24723553, (3-Cyclohexyl)propyl 2-pyridyl ketone." PubChem. 2021.[Link]

  • Ianelli S, Mazza P, Orcesi M, et al. "Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones." Journal of Inorganic Biochemistry. 1995.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (3-Cyclohexyl)propyl 2-Pyridyl Ketone Synthesis

Welcome to the Technical Support Center for the synthesis of (3-cyclohexyl)propyl 2-pyridyl ketone. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3-cyclohexyl)propyl 2-pyridyl ketone. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help researchers and drug development professionals overcome common yield-limiting factors such as over-addition (tertiary alcohol formation), incomplete conversion, and intermediate instability.

Mechanistic Workflows & Route Selection

To synthesize (3-cyclohexyl)propyl 2-pyridyl ketone, the choice of the electrophilic partner and the reaction modality (batch vs. continuous flow) dictates the overall yield. The primary challenge is preventing highly reactive organometallic reagents from performing a double addition to the newly formed ketone.

RouteSelection Start Target Molecule: (3-Cyclohexyl)propyl 2-Pyridyl Ketone Q1 Is specialized continuous flow equipment available? Start->Q1 Flow Route A: Continuous Flow 2-Lithiopyridine + Ester (High Yield, Fast) Q1->Flow Yes Batch Batch Synthesis Required Q1->Batch No Q2 Which electrophile is preferred? Batch->Q2 Weinreb Route B: Weinreb Amide + 2-Pyridyllithium (Stable Intermediate) Q2->Weinreb Amide Nitrile Route C: 2-Cyanopyridine + Grignard Reagent (Imine Salt Intermediate) Q2->Nitrile Nitrile

Logical decision matrix for selecting the optimal 2-pyridyl ketone synthetic route.

Troubleshooting Guides & FAQs

Q1: I am using batch conditions to react 2-pyridyllithium with ethyl 4-cyclohexylbutanoate, but my yields are <40% due to the formation of a tertiary alcohol byproduct. How can I prevent over-addition? A: In batch reactors, the tetrahedral intermediate formed by the addition of 2-pyridyllithium to a standard alkyl ester is highly unstable. It collapses prematurely to release the ketone, which is more electrophilic than the starting ester, leading to a rapid second nucleophilic attack and the formation of a tertiary alcohol.

  • Solution 1 (Continuous Flow): Transitioning to a continuous flow microreactor allows for precise residence time control. By limiting the reaction time to milliseconds (e.g., 4.36 s at 25 °C), the intermediate is quenched before it can collapse and react further. This method has been shown to afford diverse 2-pyridyl ketones in excellent yields (1)[1].

  • Solution 2 (Weinreb Amide): If batch synthesis is required, convert the ester to a Weinreb amide (N-methoxy-N-methylamide). The addition of an organometallic reagent to a Weinreb amide forms a highly stable, five-membered chelated tetrahedral intermediate (2)[2]. This intermediate resists collapse until the acidic aqueous workup, completely preventing over-addition.

Q2: When using the Weinreb amide route, my conversion is stalling. What is the mechanistic cause? A: The stability of the Weinreb amide intermediate relies on the chelation of the metal ion between the alkoxide oxygen and the N-methoxy oxygen. However, the 2-pyridyl ring contains a basic nitrogen that can competitively coordinate to the metal ion, disrupting the desired chelation or causing the organometallic reagent to aggregate.

  • Solution: Ensure strict temperature control (-78 °C) to stabilize the kinetic chelate. Additionally, using the Grignard reagent instead of the lithium reagent can sometimes improve the stability of the intermediate, yielding consistent results around 80% on lab scale (3)[3].

Q3: I am attempting the Nitrile Route (2-cyanopyridine + (3-cyclohexyl)propylmagnesium bromide). The reaction mixture turns thick and yields are poor. Why? A: The addition of a Grignard reagent to 2-cyanopyridine forms an intermediate imine magnesium salt. The 2-pyridyl nitrogen strongly chelates the magnesium, which can lead to the formation of insoluble polymeric networks or thick precipitates in pure THF, trapping unreacted starting materials.

  • Solution: Use a mixed solvent system (e.g., Toluene/THF 3:1). Toluene reduces the solubility of certain aggregates but breaks up the specific THF-coordinated polymeric networks that cause the thickening, keeping the reaction fluid and driving conversion.

Q4: After quenching the reaction, my product is trapped in an emulsion during extraction. How do I break the emulsion and recover the ketone? A: 2-Pyridyl ketones are excellent bidentate or monodentate ligands for transition and main-group metals (4)[4]. The product often remains coordinated to the magnesium or lithium salts in the aqueous phase, creating stable emulsions.

  • Solution: Instead of a simple NH₄Cl quench, use a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) or add EDTA during the workup. These strong chelators will strip the metal ions from the 2-pyridyl ketone, breaking the emulsion and driving the free ketone into the organic phase.

Mechanistic Pathway: Weinreb Amide Route

WeinrebMechanism Amide Weinreb Amide (Starting Material) Nuc Addition of 2-Pyridyllithium (-78°C) Amide->Nuc Intermediate Stable Tetrahedral Intermediate (Li+ Chelated) Nuc->Intermediate Nucleophilic Attack Quench Aqueous NH4Cl Quench Intermediate->Quench Stable until Workup OverAdd Tertiary Alcohol (Prevented) Intermediate->OverAdd Thermal Collapse (If warmed before quench) Ketone (3-Cyclohexyl)propyl 2-Pyridyl Ketone (Product) Quench->Ketone Hydrolysis

Mechanistic pathway of the Weinreb amide route demonstrating over-addition prevention.

Quantitative Yield Data

The following table summarizes expected yields and primary failure modes across different synthetic methodologies for this specific class of molecules.

Synthetic RouteReagentsModalityTemp (°C)Major Byproduct / Failure ModeTypical Yield (%)
Direct Esterification 2-PyLi + Ethyl 4-cyclohexylbutanoateBatch-78Tertiary Alcohol (Over-addition)35 - 45
Continuous Flow 2-PyLi + Ethyl 4-cyclohexylbutanoateFlow25Minimal side reactions85 - 92
Weinreb Amide 2-PyLi + Weinreb AmideBatch-78Unreacted Amide (Loss of chelation)75 - 85
Nitrile Addition Grignard + 2-CyanopyridineBatch0 to 25Imine hydrolysis failure / Emulsions70 - 80

Self-Validating Standard Operating Procedures

Protocol A: Batch Synthesis via Weinreb Amide

Rationale: This protocol relies on the stable tetrahedral intermediate to prevent over-addition. The self-validating step is the observation of a homogenous solution at -78 °C; precipitation indicates a loss of the active chelate.

  • Preparation of Weinreb Amide: React 4-cyclohexylbutanoyl chloride (1.0 equiv) with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (2.5 equiv) in DCM at 0 °C for 2 hours. Perform an aqueous workup to yield the pure amide.

  • Lithiation: In an oven-dried, argon-purged flask, dissolve 2-bromopyridine (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Validation Check: A deep red/brown color indicates successful halogen-metal exchange. Stir for 15 minutes.

  • Coupling: Add the Weinreb amide (1.0 equiv) dissolved in THF dropwise to the 2-pyridyllithium solution at -78 °C. Maintain the temperature for 2 hours.

  • Quench & Hydrolysis: Quench the reaction cold (-78 °C) by adding a saturated aqueous solution of NH₄Cl.

    • Causality: Quenching cold ensures the tetrahedral intermediate is protonated before it can collapse thermally, locking the ketone formation until the organic layer is separated.

  • Isolation: Extract with EtOAc, wash with saturated Rochelle salt solution to break any metal-ligand emulsions, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Continuous Flow Synthesis (Ester Route)

Rationale: Utilizes micro-mixing and exact residence times to outpace the secondary addition reaction.

  • System Setup: Equip a continuous flow system with two T-mixers and two microtube reactors.

  • Stream Preparation:

    • Stream A: 2-Bromopyridine (0.5 M in THF).

    • Stream B: n-BuLi (0.55 M in Hexanes).

    • Stream C: Ethyl 4-cyclohexylbutanoate (0.4 M in THF).

  • Execution: Mix Stream A and B at -40 °C with a residence time of exactly 1.05 s to generate 2-pyridyllithium. Immediately route this intermediate into a second T-mixer to combine with Stream C at 25 °C with a residence time of 4.36 s.

  • Quench: Elute the product stream directly into a flask containing vigorously stirred aqueous NH₄Cl.

References

  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.
  • Synthesis of a Family of Pd(II)

Sources

Optimization

troubleshooting (3-cyclohexyl)propyl 2-pyridyl ketone solubility issues in DMSO

Technical Support Center: (3-cyclohexyl)propyl 2-pyridyl ketone Welcome to the technical support guide for (3-cyclohexyl)propyl 2-pyridyl ketone. This resource is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (3-cyclohexyl)propyl 2-pyridyl ketone

Welcome to the technical support guide for (3-cyclohexyl)propyl 2-pyridyl ketone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, in-depth solutions grounded in chemical principles to ensure the integrity and reproducibility of your experiments.

Part 1: First-Line Troubleshooting: The Initial Dissolution Attempt

This section addresses the most common and easily rectifiable issues that occur when preparing a stock solution.

Question: I've added the calculated amount of (3-cyclohexyl)propyl 2-pyridyl ketone to my DMSO, but it's not dissolving completely. What are the immediate steps I should take?

Answer:

Initial insolubility is a frequent issue that can often be resolved with basic laboratory techniques. The molecular structure of (3-cyclohexyl)propyl 2-pyridyl ketone, featuring a nonpolar cyclohexylpropyl group and a polar 2-pyridyl ketone moiety, gives it a character that requires careful handling.[1]

Here are the primary steps to take:

  • Ensure Adequate Mixing: Simple inversion or swirling is often insufficient. Vortex the solution for 1-2 minutes to provide enough mechanical energy to break down the crystal lattice of the solid.[2]

  • Apply Gentle Heat: Warming the solution can significantly increase the rate of dissolution. Place the vial in a water bath set to 37°C for 10-15 minutes.[3] Causality: Increasing the temperature provides the system with more kinetic energy, overcoming the activation energy barrier for dissolution. However, avoid excessive heat, as it could potentially degrade the compound or the DMSO solvent.[2][4]

  • Utilize Sonication: If vortexing and gentle heat are ineffective, use a bath sonicator. The high-frequency sound waves create cavitation bubbles that physically disrupt the solid particles, enhancing solvent interaction.[2][3] A 15-minute sonication is a good starting point.

If the compound remains insoluble after these steps, it is necessary to investigate the quality of your reagents and the experimental conditions more closely.

Part 2: Investigating Reagent Quality and Storage Conditions

Persistent solubility issues often point to underlying problems with the solvent or the compound itself.

Question: I've tried vortexing, heating, and sonicating, but my compound still won't dissolve. Could the problem be my DMSO?

Answer:

Yes, the quality and handling of your DMSO are critical. DMSO is an exceptional polar aprotic solvent, but it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This is the most common cause of DMSO-related solubility problems.

  • The Impact of Water: The presence of water increases the polarity of the DMSO/water mixture. As the water content increases, the solvent becomes less favorable for dissolving compounds with large lipophilic regions, like the cyclohexylpropyl tail of your molecule. This can dramatically decrease the compound's solubility.[5][6]

  • DMSO Grades: The purity of DMSO can vary. Ensure you are using a high-purity, anhydrous, or molecular biology grade of DMSO.

DMSO Grade Typical Purity Typical Water Content Recommended Use
Anhydrous >99.9%<0.005%Critical experiments, long-term storage of sensitive compounds
Molecular Biology >99.9%<0.02%Cell culture, most biological assays
ACS Reagent >99.5%<0.2%General chemical synthesis
Technical Grade VariableVariableNot recommended for research applications

Protocol 1: Best Practices for Handling and Storing DMSO

  • Purchase DMSO in small, sealed bottles to minimize air exposure once opened.

  • Use a fresh, unopened bottle of anhydrous DMSO for preparing master stock solutions.

  • Aliquot the DMSO into smaller, single-use, tightly sealed vials under an inert atmosphere (like argon or nitrogen) if possible.

  • Store all DMSO, including aliquots, at room temperature in a desiccator to protect it from atmospheric moisture.[7] Do not refrigerate or freeze pure DMSO as its freezing point is ~18.5°C (65.3°F), and freeze-thaw cycles can introduce moisture.[8]

Question: My DMSO is high-purity and handled correctly. Could there be an issue with the (3-cyclohexyl)propyl 2-pyridyl ketone itself?

Answer:

Absolutely. The physical and chemical state of your compound is a crucial factor.

  • Compound Purity: Impurities from the synthesis process can significantly alter solubility characteristics. If you have access to analytical equipment, verifying the purity is a critical step.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. Amorphous forms are generally more soluble than highly stable crystalline forms.[5] It's possible that over time or with changes in humidity, your compound has converted to a less soluble polymorph.

  • Degradation: While generally stable, improper storage (e.g., exposure to light, high temperatures, or reactive contaminants) could lead to degradation. The degradation products may be less soluble than the parent compound.

Part 3: Advanced Dissolution Strategies and Alternative Formulations

When standard methods fail, more advanced techniques or a change in formulation strategy may be required.

Question: What can I do if my compound is confirmed to be pure, but it still has low solubility in pure, anhydrous DMSO?

Answer:

This indicates that you are likely exceeding the thermodynamic solubility limit of the compound in DMSO. The solution is to either change the solvent system or accept a lower stock concentration.

Using Co-solvents:

A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can increase the solubility of a solute.[9][] This is a powerful technique for "difficult-to-dissolve" compounds.

  • Why it Works: Co-solvents like ethanol or polyethylene glycol (PEG 400) can disrupt the hydrogen bonding network of the primary solvent, creating a more favorable environment for solutes with mixed polarity.[]

  • Common Co-solvents for DMSO:

    • Ethanol: Can improve the solubility of compounds that have both hydrophobic and hydrogen-bonding capabilities.

    • PEG 400 (Polyethylene glycol 400): Often used in formulations to increase the solubility of lipophilic drugs.[11]

    • N,N-Dimethylacetamide (DMA): A strong polar aprotic solvent that can be an effective co-solvent with DMSO.[9]

Protocol 2: Screening for an Effective Co-solvent System

  • Prepare small test vials.

  • In separate vials, create binary solvent mixtures, for example:

    • 90% DMSO / 10% Ethanol

    • 90% DMSO / 10% PEG 400

    • 80% DMSO / 20% PEG 400

  • Attempt to dissolve a small, known amount of your compound in each mixture.

  • Use the vortexing, heating, and sonication steps described previously.

  • Visually inspect for the mixture that provides the best solubility.

  • Important: Always verify that the final concentration of the co-solvent is compatible with your downstream assay (e.g., does not cause cell toxicity).[7][12]

Question: My compound dissolves in my DMSO stock, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

Answer:

This is a very common problem known as "crashing out." It occurs because the compound, while soluble in the high-concentration organic solvent, is not soluble in the final aqueous environment of your assay.[12][13][14]

Troubleshooting Workflow for Dilution-Induced Precipitation

// Nodes for troubleshooting steps step1 [label="Is the final DMSO\nconcentration <0.1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Perform serial dilutions\nin 100% DMSO first?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Add stock solution to buffer\nwhile vortexing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Consider solubility\nenhancers?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for solutions sol1 [label="Increase final DMSO % (if assay tolerates)\nto keep compound soluble.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Make intermediate dilutions in pure DMSO\nbefore the final aqueous dilution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Rapidly disperse the stock into the\nlarger volume to avoid high local\nconcentrations.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Use serum, albumin, or cyclodextrins\nin the final buffer to act as carriers.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> step1; step1 -> sol1 [label=" No"]; step1 -> step2 [label=" Yes"]; step2 -> sol2 [label=" No"]; step2 -> step3 [label=" Yes"]; step3 -> sol3 [label=" No"]; step3 -> step4 [label=" Yes"]; step4 -> sol4 [label=" Yes"]; } } Caption: Troubleshooting workflow for precipitation upon aqueous dilution.

Key Strategies to Prevent Precipitation:

  • Stepwise Dilution: Never dilute your DMSO stock in a single large step into an aqueous buffer. Perform intermediate serial dilutions in 100% DMSO first.[6] This lowers the concentration of the compound before it encounters the aqueous environment.

  • Mixing Technique: Add the final DMSO aliquot to your buffer while the buffer is being actively vortexed. This rapid dispersion prevents the formation of high local concentrations of the compound that can trigger precipitation.[14]

  • Solubility Enhancers: For cell-based assays, the presence of serum proteins like albumin can help keep hydrophobic compounds in solution.[12][15] If your assay buffer is serum-free, consider adding purified bovine serum albumin (BSA).

Part 4: Analytical Confirmation

If solubility issues persist, it may be necessary to analytically characterize the compound and any insoluble material.

Question: How can I definitively check the purity of my (3-cyclohexyl)propyl 2-pyridyl ketone?

Answer:

The most common and reliable method for assessing the purity of a small organic molecule is High-Performance Liquid Chromatography (HPLC).[16][17][18]

Protocol 3: Basic Purity Analysis by HPLC-UV

  • Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A typical starting point is a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).

    • Example Gradient: Start at 95% Water / 5% Acetonitrile, and ramp to 5% Water / 95% Acetonitrile over 15-20 minutes.

  • Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 254 nm is a common starting point for aromatic compounds).

  • Analysis: A pure compound should yield a single major peak. The presence of multiple peaks indicates impurities. The area under each peak corresponds to the relative amount of that species. Purity is often expressed as the area of the main peak divided by the total area of all peaks.[18]

Question: How can I determine if the insoluble material is my original compound or something else?

Answer:

If you can isolate the precipitate, you can analyze it using several techniques:

  • Isolate the Precipitate: Centrifuge the sample, decant the supernatant, and wash the pellet with a solvent in which the compound is known to be insoluble (like water or hexane) to remove residual DMSO. Let the pellet dry.

  • Re-dissolution Test: Attempt to re-dissolve the isolated precipitate in pure, anhydrous DMSO. If it dissolves readily, it is likely your original compound that crashed out of solution. If it remains insoluble, it may be a degradation product or a salt form.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that can identify the molecular weight of the components in your sample.[17] Dissolve a small amount of the precipitate (if possible) and inject it into the LC-MS. Compare the mass spectrum to the expected molecular weight of (3-cyclohexyl)propyl 2-pyridyl ketone (231.33 g/mol ).[1] This can confirm if the precipitate is your compound or an impurity.

Frequently Asked Questions (FAQs)

  • Q: Can I filter out the precipitate and use the remaining solution?

    • A: This is strongly discouraged. Filtering removes an unknown amount of your compound, making the final concentration inaccurate and invalidating your experimental results.[12] The primary goal should be to achieve a true solution.

  • Q: How long can I store my compound in DMSO?

    • A: For many compounds, storage in DMSO at -20°C or -80°C is acceptable for weeks to months.[7] However, repeated freeze-thaw cycles should be avoided as they can introduce moisture and cause the compound to fall out of solution.[12] It is best practice to store solutions in single-use aliquots.[7]

  • Q: My DMSO has a garlic-like smell. Is it bad?

    • A: Pure DMSO is odorless.[4][8] A garlic or cabbage-like smell is often due to the presence of dimethyl sulfide (DMS), a common impurity or degradation product.[8] While a faint odor may not significantly impact solubility, a strong odor suggests lower purity, and using a fresh, high-purity bottle is recommended.

References

  • Benchchem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem Technical Support.
  • Unknown Author. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection.
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions. MedChemExpress.
  • PubChem. (n.d.). (3-Cyclohexyl)propyl 2-pyridyl ketone. National Center for Biotechnology Information. [Link]

  • Benchchem. (2025).
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/labrats. [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • Selleckchem. (n.d.).
  • Healthline. (2023, May 16). DMSO (Dimethyl Sulfoxide): Uses, Benefits, Risks, and More. [Link]

  • Patsnap. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
  • Choudhary, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Sciencemadness Wiki. (2021, March 28). Dimethyl sulfoxide. [Link]

  • Cheng, X., et al. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • Wang, H., et al. (2023, November 9). Divergent decomposition pathways of DMSO mediated by solvents and additives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • gChem. (n.d.). DMSO Physical Properties. [Link]

  • gChem. (n.d.). Chemical and Thermal Stability of DMSO.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • D'Aria, F., et al. (2021). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. Royal Society Open Science. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • Lee, H., & Lee, M. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. [Link]

  • Al-Hamidi, H., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Emery Pharma. (n.d.). Impurity Analysis. [Link]

  • Center for Applied Isotope Studies, University of Georgia. (n.d.). Organic Compound Characterization & Quantification. [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]

  • ResearchGate. (2014, April 3). What should I do when a compound goes into DMSO, but precipitates when adding saline?. [Link]

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]

  • ResearchGate. (2014, April 3). What should I do when a compound goes into DMSO, but precipitates when adding saline?. [Link]

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]

  • Journal of Biomolecular Screening. (2005, September 15). A novel approach to determine water content in DMSO for a compound collection repository. [Link]

  • European Pharmaceutical Review. (2025, December 10).

Sources

Troubleshooting

preventing oxidation of (3-cyclohexyl)propyl 2-pyridyl ketone during long-term storage

Welcome to the Technical Support Center for Advanced Organic Reagents. As a Senior Application Scientist, I have designed this guide to address the specific degradation vulnerabilities of (3-cyclohexyl)propyl 2-pyridyl k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Reagents. As a Senior Application Scientist, I have designed this guide to address the specific degradation vulnerabilities of (3-cyclohexyl)propyl 2-pyridyl ketone during extended storage.

Unlike simple aliphatic ketones, this molecule possesses a bifunctional vulnerability profile: the nucleophilic lone pair on the pyridine nitrogen is highly susceptible to N-oxidation, while the tertiary carbons on the cyclohexyl ring are prone to radical-mediated auto-oxidation. To ensure absolute scientific integrity and reproducibility in your assays, this guide moves beyond basic storage advice to provide mechanistically grounded, self-validating protocols.

I. Mechanistic Degradation Pathways

To prevent degradation, we must first understand the causality of the molecule's instability. The formation of impurities in (3-cyclohexyl)propyl 2-pyridyl ketone is driven by two distinct oxidative pathways.

OxidationPathways Compound (3-Cyclohexyl)propyl 2-pyridyl ketone NOxide Pyridine N-Oxide (Highly Polar Impurity) Compound->NOxide Nucleophilic Attack AutoOx Alkyl Hydroperoxides (Cyclohexyl Degradation) Compound->AutoOx Radical Abstraction ROS Reactive Oxygen Species (O2, Peroxides, UV Light) ROS->NOxide ROS->AutoOx

Mechanistic pathways of (3-cyclohexyl)propyl 2-pyridyl ketone oxidation.

II. Troubleshooting & FAQs

Q1: My stored batch of (3-cyclohexyl)propyl 2-pyridyl ketone has developed a yellow tint and shows a new, highly polar baseline spot on TLC. What happened? A1: This is the classic signature of pyridine N-oxidation. Atmospheric oxygen, often accelerated by ambient light, generates trace peroxides that attack the nucleophilic pyridine nitrogen. Pyridine N-oxides are significantly more polar than their parent free bases and often exhibit a yellow or brownish color shift[1].

Q2: I need to store this compound for >12 months. Standard amber vials at -20°C are still yielding 2-5% degradation. How can I definitively stop this? A2: For ultra-long-term storage, thermal and photolytic control is insufficient because trace dissolved oxygen remains. You must alter the electronic state of the molecule. By converting the free base to a pyridinium salt (e.g., hydrochloride), you protonate the nitrogen lone pair. This completely removes its nucleophilicity, rendering N-oxidation mechanistically impossible[2].

Q3: Can I just add an antioxidant like BHT or dithiothreitol (DTT) to the neat liquid? A3: While antioxidants like DTT or BHT act as free radical scavengers and can prevent auto-oxidation of the cyclohexylpropyl chain, they are often incompatible with downstream organometallic chemistry, biological assays, or catalytic cycles[1]. Salt formation combined with argon backfilling is a superior, self-validating approach because the "protecting group" (a proton) is easily and cleanly removed prior to use[2].

Q4: What are the absolute minimum storage requirements if I cannot form the salt? A4: If you must store the free base, it must be kept in a tightly closed container, protected from light (amber glass), stored at low temperatures (-20°C or -80°C), and rigorously flushed with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen[1],[3].

III. Quantitative Stability Matrix

The following table summarizes the expected stability of 2-pyridyl ketone derivatives under various storage conditions. Note how the combination of salt formation and inert atmosphere arrests degradation entirely.

Storage StateTemperatureAtmosphereLight Exposure3-Month Purity6-Month Purity12-Month Purity
Free Base 25°CAmbient AirTransparent88.5%76.2%< 60.0%
Free Base 4°CAmbient AirAmber (Dark)96.0%91.5%84.3%
Free Base -20°CArgon PurgeAmber (Dark)99.5%98.2%95.1%
HCl Salt -20°CArgon PurgeAmber (Dark)>99.9% >99.9% >99.9%

IV. Standard Operating Procedures (SOPs)

To guarantee the integrity of your compound, utilize this reversible salt-protection workflow. This protocol is a self-validating system: the precipitation of the salt confirms protonation, ensuring the nitrogen is electronically protected.

StorageWorkflow FreeBase Vulnerable Free Base (Nucleophilic N) SaltForm Add 1M HCl in Ether FreeBase->SaltForm StableSalt Pyridinium Salt (Inert to Oxidation) SaltForm->StableSalt Storage Store at -20°C Under Argon StableSalt->Storage Neutralize Wash with Sat. NaHCO3 Storage->Neutralize Recovered Pure Free Base Ready for Assay Neutralize->Recovered

Self-validating workflow for ultra-long-term storage via reversible salt formation.

Protocol A: Conversion to Pyridinium Hydrochloride for Long-Term Storage

Causality: Protonating the pyridine ring removes the electron density required for peroxide-mediated N-oxidation.

  • Dissolution: Dissolve 1.0 g of (3-cyclohexyl)propyl 2-pyridyl ketone in 15 mL of anhydrous diethyl ether under a nitrogen atmosphere. Note: Ether is aprotic and minimizes the solubility of the resulting salt, driving precipitation.

  • Protonation: While stirring vigorously at 0°C, add 1.0 M HCl in diethyl ether dropwise. Continue addition until no further white precipitate forms (approximately 1.05 equivalents).

  • Isolation: Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice with 5 mL of cold anhydrous ether to remove unreacted free base or organic impurities.

  • Storage: Dry the resulting white powder under high vacuum for 2 hours. Transfer to an amber glass vial, purge the headspace with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air), seal with a PTFE-lined cap, and store at -20°C[3].

Protocol B: Free Base Recovery Prior to Application

Causality: Mild aqueous base deprotonates the pyridinium ion without risking Baeyer-Villiger oxidation or ketone hydrolysis.

  • Biphasic Neutralization: Suspend the required amount of the stored pyridinium salt in 10 mL of ethyl acetate. Add 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and stir vigorously for 15 minutes until both phases are clear.

  • Extraction: Transfer to a separatory funnel. Isolate the organic (upper) layer. Extract the aqueous layer once more with 5 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with 5 mL of brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30°C to yield the pure, unoxidized free base. Use immediately in your downstream assay.

V. References

  • ResearchGate. "Is there any antioxidant to avoid the formation of N-Oxide?" Scientific Discussion Forum (2013). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3-Cyclohexyl)propyl 2-Pyridyl Ketone Stability

Welcome to the Technical Support Center for (3-cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9). This guide is engineered for researchers and drug development professionals experiencing unexpected degradation of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9). This guide is engineered for researchers and drug development professionals experiencing unexpected degradation of this intermediate during room-temperature storage or synthesis.

The "Room Temperature Thermal Degradation" Misconception

As a Senior Application Scientist, I must clarify a critical thermodynamic reality: pure (3-cyclohexyl)propyl 2-pyridyl ketone is inherently [1] (20–25 °C). True thermal degradation—which involves the homolytic cleavage of C-C or C-N bonds driven purely by thermal energy—typically requires temperatures exceeding 180 °C for 2-pyridyl ketone derivatives, with major framework decomposition[2].

If you are observing degradation at room temperature, you are not witnessing thermal degradation. Instead, you are observing pseudo-thermal degradation driven by environmental catalysts. The pyridine ring acts as a strong electron-withdrawing group and a potent metal chelator, making the adjacent carbonyl and alpha-carbons highly susceptible to [3], trace-metal catalyzed oxidation, and solvent-mediated enolization.

Diagnostic FAQs & Troubleshooting

Q1: My NMR shows new aliphatic multiplet peaks and a loss of the ketone signal after leaving the sample on the benchtop for 48 hours. Is this thermal degradation? A: No. This is photolytic degradation. 2-pyridyl ketones are highly sensitive to UV and ambient light, which induces the formation of persistent free radical intermediates[3]. The energy from ambient photons, not ambient heat, drives this cleavage. Actionable Fix: Store the compound in amber vials and handle under low-light conditions.

Q2: We stored the compound in the dark at 25°C, but HPLC still shows a 5% purity drop over a week. What is causing this? A: Check your storage container and solvent. The 2-pyridyl moiety is an excellent bidentate ligand (when combined with the carbonyl oxygen) for trace transition metals (e.g., Fe, Cu, Zn)[2]. Even trace metals from stainless steel spatulas or low-grade glass can catalyze auto-oxidation at the alpha-carbon at room temperature. Actionable Fix: Use PTFE-lined caps, passivate all metal equipment with EDTA, and store under an inert argon atmosphere.

Q3: Does the (3-cyclohexyl)propyl tail contribute to the instability? A: The bulky cyclohexyl group itself is sterically hindered and highly stable. However, the propyl chain provides abstractable gamma-hydrogens. In the excited state (even from ambient light), the carbonyl oxygen can abstract a gamma-hydrogen via a 6-membered cyclic transition state (Norrish Type II reaction), leading to fragmentation into an alkene and a 2-acetylpyridine derivative.

Quantitative Data on Degradation Pathways

Table 1: Quantitative Profiling of Pseudo-Thermal Degradation Vectors at 25°C

Degradation VectorPrimary TriggerMechanistic PathwayTypical Degradation Rate (25°C)Analytical Signature (HPLC/NMR/IR)
Photolysis Ambient/UV LightNorrish Type II Cleavage2–5% loss per 24hLoss of parent mass; appearance of alkene fragments
Metal-Catalysis Trace Fe/Cu/Zn (>10 ppm)Coordination-Oxidation1–3% loss per 48hBroadening of NMR peaks (paramagnetic interference)
Auto-oxidation Atmospheric O₂α-carbon radical oxidation<1% loss per weekAppearance of O-H stretches in IR (~3400 cm⁻¹)

Standardized Experimental Protocols

Protocol: The 4-Vial Diagnostic Matrix

Objective: A self-validating system to isolate the specific pseudo-thermal degradation vector of (3-cyclohexyl)propyl 2-pyridyl ketone. Rationale: By systematically removing individual environmental stressors (light, oxygen, metals), the exact causality of the room-temperature degradation can be pinpointed. If the absolute control degrades, the solvent itself is contaminated.

Step 1: Stock Preparation

  • Prepare a 10 mM stock solution of the compound in HPLC-grade, degassed acetonitrile.

  • Ensure all glassware is pre-washed with 0.1 M EDTA to strip trace metals, followed by a triple rinse with Milli-Q water.

Step 2: Aliquoting the Control Matrix Divide the stock into four standardized 2 mL HPLC vials:

  • Vial A (Absolute Control): Amber glass vial, purged with Argon, sealed with a PTFE-lined cap.

  • Vial B (Light Stress): Clear glass vial, purged with Argon, sealed with a PTFE-lined cap.

  • Vial C (Oxygen Stress): Amber glass vial, left with ambient air headspace.

  • Vial D (Metal Stress): Amber glass vial, purged with Argon, spiked with 1 mol% Cu(OAc)₂.

Step 3: Incubation Place all four vials in a temperature-controlled environment at exactly 25.0 °C for 72 hours. Expose Vial B to standard laboratory fluorescent lighting.

Step 4: Analytical Validation Analyze all samples via LC-MS (UV detection at 254 nm).

  • Interpretation: If Vial A remains >99% pure, true thermal degradation is definitively ruled out. Degradation in Vial B confirms photolysis. Degradation in Vial C confirms auto-oxidation. Degradation in Vial D confirms trace-metal sensitivity.

Workflow Visualization

Workflow N1 Observation: Degradation at 25°C N2 Is sample exposed to ambient light? N1->N2 N3 Photolytic Cleavage (Norrish Type II) N2->N3 Yes N4 Are trace metals present? (e.g., Fe, Cu) N2->N4 No N5 Metal-Catalyzed Oxidation N4->N5 Yes N6 Is sample stored under ambient air? N4->N6 No N7 Auto-oxidation at α-carbon N6->N7 Yes N8 Sample is Stable (True Thermal Stability) N6->N8 No

Logical troubleshooting workflow for identifying pseudo-thermal degradation vectors at 25°C.

References

  • Title: Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Reusable Mg supported IRMOF-3 as a heterogeneous nanocatalyst for chemoselective reduction of biomass-based aldehydes and ketones to alcohols under mild conditions Source: Royal Society Open Science URL: [Link]

Sources

Troubleshooting

minimizing byproducts during (3-cyclohexyl)propyl 2-pyridyl ketone extraction

Welcome to the technical support center for the synthesis and purification of (3-cyclohexyl)propyl 2-pyridyl ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of (3-cyclohexyl)propyl 2-pyridyl ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with minimizing and removing byproducts during the extraction phase of this compound. The unique chemical nature of this molecule, possessing both a basic pyridine ring and a non-polar cyclohexyl group, presents specific purification challenges that require a targeted approach.

This document provides in-depth troubleshooting advice and frequently asked questions to ensure high purity and yield in your experiments.

Troubleshooting Guide: Extraction & Purification

This section addresses specific, practical problems you may encounter during the workup and extraction of (3-cyclohexyl)propyl 2-pyridyl ketone.

Q1: My post-reaction TLC plate shows multiple spots. How do I identify the likely byproducts?

A1: The identity of byproducts is intrinsically linked to the synthetic route employed. The most common synthesis involves a Grignard reaction between a (3-cyclohexyl)propylmagnesium halide and a 2-substituted pyridine (like 2-cyanopyridine).

Common Byproducts from Grignard Synthesis:

  • Unreacted Starting Materials: Residual 2-cyanopyridine or (3-cyclohexyl)propyl halide.

  • Wurtz Coupling Product: A significant non-polar byproduct, 1,6-dicyclohexylhexane, formed from the coupling of two Grignard reagents. This is often favored at higher temperatures or concentrations.[1][2]

  • Hydrolyzed Grignard Reagent: Cyclohexylpropane, formed when the Grignard reagent is quenched by trace amounts of water.[3]

  • Double Addition Product: If an ester is used as the starting material instead of a nitrile, a tertiary alcohol can form from the addition of two equivalents of the Grignard reagent.[4][5]

Initial Identification using Thin Layer Chromatography (TLC): A simple co-spotting TLC analysis can be highly informative.[6][7][8] Spot your crude reaction mixture alongside your starting materials on the same plate. The non-polar byproducts like 1,6-dicyclohexylhexane will have a high Rf value (run close to the solvent front), while more polar compounds will have lower Rf values.

Q2: My final product is contaminated with a very non-polar impurity. How can I remove it?

A2: This is very likely the 1,6-dicyclohexylhexane byproduct from a Wurtz coupling reaction.[1][9] Due to its non-polar, hydrocarbon nature, it can often co-extract with the desired product.

Solution 1: pH-Controlled Back-Extraction This is the most effective method.[10][11] The basicity of the pyridine nitrogen is the key to this separation.

  • Dissolve your crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your desired product, being basic, will become protonated (pyridinium salt) and move into the aqueous layer.[12][13]

  • The non-polar 1,6-dicyclohexylhexane will remain in the organic layer.

  • Separate the layers. You can now discard the organic layer containing the non-polar impurity.

  • Basify the acidic aqueous layer (e.g., with 2 M NaOH or NaHCO₃) to a pH > 8. This deprotonates your product, making it organic-soluble again.

  • Extract the now basic aqueous layer with fresh organic solvent (e.g., diethyl ether).

  • Dry the organic layer with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified ketone.

Solution 2: Column Chromatography If the back-extraction is not sufficient, column chromatography is a reliable, albeit more labor-intensive, method.[14][15]

  • Stationary Phase: Silica gel.

  • Mobile Phase: Start with a non-polar solvent like hexane, in which the 1,6-dicyclohexylhexane is highly soluble and will elute first. Gradually increase the polarity by adding ethyl acetate (e.g., a gradient from 0% to 15% ethyl acetate in hexane) to elute your more polar ketone product.

Q3: My extraction yield is very low, and I suspect the product is lost to the aqueous layer. Why is this happening?

A3: This issue almost certainly stems from the pH of the aqueous phase during your extraction. The pyridine nitrogen in your target molecule is basic. If the aqueous layer is neutral or even slightly acidic (pH < 6), a significant portion of your product will be protonated. This resulting pyridinium salt is ionic and therefore highly soluble in water, preventing its extraction into the organic solvent.[12][16]

To maximize your yield, you must ensure the aqueous phase is basic during the extraction of the neutral product.

Optimized Extraction Protocol:

  • After quenching the reaction (typically with a saturated NH₄Cl solution), ensure the aqueous layer is basic. Check the pH with litmus paper or a pH meter.

  • If the aqueous layer is not basic, add a base like sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 8-9.

  • Proceed with your extraction using an organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times with fresh solvent to ensure maximum recovery.

  • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for extracting (3-cyclohexyl)propyl 2-pyridyl ketone into an organic solvent?

A: To extract the neutral ketone into an organic solvent, the aqueous phase should be basic. A pH of 8-9 is ideal. The pKa of a protonated pyridine (pyridinium ion) is typically around 5.2.[17] To ensure the molecule is in its neutral, deprotonated form, the pH should be at least two units above the pKa.[11]

Q: Which organic solvent is best for the extraction?

A: Several solvents can be effective. The choice depends on a balance of product solubility, impurity solubility, and practical considerations like boiling point and miscibility with water.

  • Ethyl Acetate (EtOAc): A good general-purpose solvent with moderate polarity. It has excellent solvency for the ketone but is slightly soluble in water.

  • Diethyl Ether (Et₂O): Also a very good choice. It is less polar than ethyl acetate and has very low water solubility, which can lead to cleaner separations. However, it is highly volatile and flammable.

  • Dichloromethane (DCM): A denser-than-water solvent that can be useful, but it can sometimes form emulsions.

For most applications, ethyl acetate offers the best balance of properties.

Q: How can I visually monitor the success of my purification?

A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[6][8][18]

  • Setup: Use silica gel plates. A good starting mobile phase (eluent) is a mixture of hexane and ethyl acetate. Given the polarity of your product, a ratio of 4:1 or 3:1 Hexane:Ethyl Acetate is a good starting point.[8]

  • Procedure: On a single TLC plate, spot your crude mixture, the purified organic layer, and the discarded aqueous layer (after basification and extraction). Comparing the spots will clearly show how effectively the byproducts have been separated from the desired product. A pure product should appear as a single spot.

Visualized Workflow & Data

Table 1: Physicochemical Properties of Target Compound and Key Byproduct
CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)PolarityKey Separation Feature
(3-cyclohexyl)propyl 2-pyridyl ketone C1=CC=NC(=C1)C(=O)CCCC2CCCCC2231.33[19][20]High (est. >300)PolarBasic Nitrogen (pKaH ≈ 5.2)
1,6-dicyclohexylhexane C1CCCCC1CCCCCC2CCCCC2250.48High (est. >300)Non-polarNeutral, lacks functional groups
Diagram: pH-Controlled Liquid-Liquid Extraction Workflow

The following diagram illustrates the logic of separating the target ketone from a non-polar, neutral byproduct like 1,6-dicyclohexylhexane using pH manipulation.

Caption: pH-switched extraction workflow for purification.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Wikipedia. (2023). Liquid–liquid extraction. In Wikipedia.
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • BenchChem. (2025). Removal of biphenyl byproduct from Grignard synthesis of 2-Phenylbutanal.
  • Chemistry LibreTexts. (2023). 1: Liquid-Liquid Extraction.
  • Google Patents. (n.d.).
  • Quora. (2021).
  • Unknown. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • BenchChem. (2025). Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines.
  • BenchChem. (2025). Identifying and minimizing byproducts in Grignard reactions for germane synthesis.
  • ACS Publications. (1968). Using TLC to follow the oxidation of a secondary alcohol to a ketone.
  • ACS Publications. (2005). A New Synthesis of 2-Substituted Pyridines via Aluminum Chloride Induced Heteroarylation of Arenes and Heteroarenes. The Journal of Organic Chemistry.
  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
  • Unknown. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chemistry Hall. (2020).
  • European Patent Office. (n.d.). Process for the preparation of substituted pyridines - EP 0333020 A2.
  • WVU Community. (n.d.). 19. The Grignard Reaction.
  • BenchChem. (2025). A Technical Guide to the Discovery and Characterization of Novel Long-Chain Ketones.
  • PubChem. (n.d.). (3-Cyclohexyl)propyl 2-pyridyl ketone.
  • Scribd. (n.d.). pKa Values of Functional Groups Chart.
  • WVU Community. (n.d.).
  • Echemi. (n.d.). (3-CYCLOHEXYL)PROPYL 2-PYRIDYL KETONE.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Scribd. (n.d.).
  • ChemicalBook. (n.d.). (3-CYCLOHEXYL)PROPYL 2-PYRIDYL KETONE | 898779-62-9.
  • Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2017).
  • PMC. (n.d.).
  • National Laboratory of the Rockies. (2023). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440.

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Elucidation Guide: (3-Cyclohexyl)propyl 2-Pyridyl Ketone vs. Aromatic Analogs

Executive Summary & Structural Context In modern drug development, replacing a flat, aromatic phenyl ring with a three-dimensional, aliphatic cyclohexyl ring is a classic bioisosteric strategy. This structural modificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In modern drug development, replacing a flat, aromatic phenyl ring with a three-dimensional, aliphatic cyclohexyl ring is a classic bioisosteric strategy. This structural modification reduces the molecule's "flatness" (often improving aqueous solubility) and alters its lipophilicity (clogP), which can dramatically impact target binding affinity and metabolic stability.

(3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9, Formula: C₁₅H₂₁NO)[1] serves as an excellent model compound to evaluate these effects. As an application scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive analytical tool to verify these structural modifications[2]. This guide objectively compares the ¹H and ¹³C NMR spectral performance of this aliphatic target compound against its aromatic alternative (3-phenylpropyl 2-pyridyl ketone), providing a robust, self-validating framework for structural elucidation.

Comparative NMR Analysis: Data Presentation

The fundamental principle of NMR is that the resonant frequency of a nucleus is highly sensitive to its local chemical and magnetic environment[3]. By comparing the cyclohexyl derivative with its phenyl analog, we can map the distinct shielding and deshielding effects of aliphatic versus aromatic systems.

¹H-NMR Spectral Comparison (400 MHz, CDCl₃)
Proton Environment(3-Cyclohexyl)propyl 2-pyridyl ketone (δ ppm)3-Phenylpropyl 2-pyridyl ketone (δ ppm)Multiplicity & Integration
Pyridine Ring 7.40 – 8.707.40 – 8.70m, 4H
Phenyl Ring N/A7.10 – 7.30m, 5H
Alpha-CH₂ (C-2') ~3.15~3.15t, 2H
Beta-CH₂ (C-3') ~1.75~2.10m, 2H
Gamma-CH₂ (C-4') ~1.30~2.70m (Cy) / t (Ph), 2H
Cyclohexyl Ring 0.80 – 1.80N/Am, 11H
¹³C-NMR Spectral Comparison (100 MHz, CDCl₃)
Carbon Environment(3-Cyclohexyl)propyl 2-pyridyl ketone (δ ppm)3-Phenylpropyl 2-pyridyl ketone (δ ppm)
Carbonyl (C=O) ~202.0~202.0
Pyridine Carbons 122.0 – 153.0122.0 – 153.0
Phenyl Carbons N/A126.0 – 141.0
Alpha-CH₂ (C-2') ~38.0~37.0
Beta-CH₂ (C-3') ~21.0~25.0
Gamma-CH₂ (C-4') ~37.0~35.0
Cyclohexyl Carbons 26.0 – 37.0N/A

Causality Behind Experimental Observations

To ensure scientific integrity, we must not merely memorize chemical shifts; we must understand the physical causality driving them:

  • The Alpha-CH₂ Deshielding Effect: In both compounds, the CH₂ group adjacent to the carbonyl (C-2') appears significantly downfield (~3.15 ppm). This is caused by the strong electron-withdrawing nature of the carbonyl group conjugated with the highly electron-deficient 2-pyridyl ring. Electronegative and unsaturated groups pull electron density away from nearby protons, reducing their magnetic shielding and shifting their resonance downfield[3].

  • Magnetic Anisotropy (Phenyl vs. Cyclohexyl): The most critical diagnostic difference lies in the gamma-CH₂ (C-4'). In the phenyl analog, this CH₂ is benzylic and shifts downfield to ~2.70 ppm due to the magnetic anisotropy generated by the aromatic ring current[3]. In stark contrast, the cyclohexyl analog lacks this ring current; thus, its gamma-CH₂ remains in the heavily shielded aliphatic region (~1.30 ppm).

  • Signal Integration and Multiplicity: The cyclohexyl ring introduces 11 highly coupled, overlapping aliphatic protons, creating a complex multiplet between 0.80 and 1.80 ppm. The phenyl ring, conversely, presents 5 distinct aromatic protons clustered between 7.10 and 7.30 ppm.

Self-Validating Experimental Protocol for NMR Acquisition

To guarantee trustworthiness and reproducibility, your NMR acquisition must operate as a self-validating system. Poor sample preparation is the leading cause of degraded spectral resolution[4]. Follow this standardized methodology:

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[5].

  • Validation Check: TMS acts as the internal calibration standard (δ = 0.00 ppm)[3]. If the TMS peak drifts or appears as a multiplet, it immediately flags a failure in the spectrometer's lock system or temperature stability.

Step 2: Particulate Filtration

  • Action: Pass the solution through a glass wool or PTFE syringe filter directly into a pristine, unscratched 5 mm NMR tube[6].

  • Validation Check: Any solid particles remaining in solution will distort the magnetic field homogeneity[4]. If your final spectrum exhibits broad peaks (line width > 1.5 Hz) or asymmetrical "shoulders," particulate interference is the likely culprit.

Step 3: Locking and Shimming

  • Action: Insert the sample and lock onto the deuterium frequency of CDCl₃. Execute automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Validation Check: Monitor the residual CHCl₃ solvent peak (δ = 7.26 ppm). A perfectly symmetrical, sharp Lorentzian peak validates that the B₀ magnetic field is homogeneous across the sample volume.

Step 4: Acquisition & Processing

  • Action: Acquire the ¹H spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds. Apply zero-filling and a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation.

  • Validation Check: Perform manual phase correction (zero and first order) to ensure all peaks are purely absorptive. A flat, zeroed baseline confirms that your integration values will accurately reflect the proton ratios.

Workflow Visualization

G A Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) B Filtration & Tube Loading (Remove Particulates) A->B C Locking & Shimming (Optimize B0 Homogeneity) B->C D 1D/2D NMR Acquisition (1H, 13C, COSY, HSQC) C->D E Signal Processing (FT, Phase/Baseline Correction) D->E F Structural Verification (Peak Assignment & Integration) E->F

Figure 1: Standardized self-validating NMR workflow for structural elucidation of pyridyl ketone derivatives.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (3-cyclohexyl)propyl 2-pyridyl ketone

In the landscape of drug development and molecular analysis, a profound understanding of a compound's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular analysis, a profound understanding of a compound's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (3-cyclohexyl)propyl 2-pyridyl ketone, a molecule of interest due to its combination of a heterocyclic aromatic ring, a ketone functional group, and a saturated carbocyclic moiety.

This document will delve into the primary fragmentation pathways, compare them with related structural motifs, and provide a standardized protocol for acquiring such data. The insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate the identification and characterization of this and structurally similar compounds.

Predicted Fragmentation Pathways of (3-cyclohexyl)propyl 2-pyridyl ketone

Upon electron ionization, (3-cyclohexyl)propyl 2-pyridyl ketone is expected to undergo several characteristic fragmentation reactions, primarily driven by the presence of the carbonyl group and the pyridyl nitrogen. The most prominent of these are alpha-cleavage and the McLafferty rearrangement.[1][2]

Alpha-cleavage is a common fragmentation pathway for ketones, involving the breaking of the bond between the carbonyl carbon and an adjacent carbon atom.[3][4] This process is highly favored because it leads to the formation of a resonance-stabilized acylium ion.[1][2] For (3-cyclohexyl)propyl 2-pyridyl ketone, two primary alpha-cleavage pathways are anticipated:

  • Cleavage of the Propyl-Carbonyl Bond: This pathway involves the loss of the (3-cyclohexyl)propyl radical, resulting in the formation of the 2-pyridyl acylium ion. This is often a very stable and, therefore, abundant ion in the mass spectrum.

  • Cleavage of the Pyridyl-Carbonyl Bond: This cleavage would result in the loss of the 2-pyridyl radical and the formation of the (3-cyclohexyl)propyl acylium ion.

Typically, the cleavage that results in the loss of the larger or more stable radical is favored.[4]

The McLafferty rearrangement is another hallmark fragmentation of carbonyl compounds that possess a hydrogen atom on the gamma-carbon relative to the carbonyl group.[5][6] This intramolecular hydrogen transfer from the gamma-carbon to the carbonyl oxygen is followed by the cleavage of the bond between the alpha and beta carbons.[1][3] This process results in the formation of a neutral alkene and a new radical cation.[5]

For (3-cyclohexyl)propyl 2-pyridyl ketone, the propyl chain provides the necessary gamma-hydrogens for this rearrangement to occur. The resulting enol-like radical cation containing the pyridyl group is expected to be a significant peak in the spectrum.

The cyclohexyl group itself can undergo characteristic fragmentation. The molecular ion of cyclohexane, for instance, often shows a loss of ethene (28 Da).[7][8] In the context of the larger molecule, fragmentation of the cyclohexyl ring can occur after initial cleavages, leading to a series of smaller fragment ions.

Visualizing the Fragmentation

To better illustrate these pathways, the following diagrams outline the key fragmentation steps.

Alpha_Cleavage Mol [(3-cyclohexyl)propyl 2-pyridyl ketone]•+ Frag1 2-Pyridyl Acylium Ion (m/z 106) Mol->Frag1 α-cleavage Rad1 (3-cyclohexyl)propyl• Mol->Rad1 loss Frag2 (3-cyclohexyl)propyl Acylium Ion (m/z 153) Mol->Frag2 α-cleavage Rad2 2-Pyridyl• Mol->Rad2 loss

Caption: Primary alpha-cleavage pathways of the molecular ion.

McLafferty_Rearrangement Mol [(3-cyclohexyl)propyl 2-pyridyl ketone]•+ TS Six-membered Transition State Mol->TS γ-H transfer Frag Enol Radical Cation (m/z 121) TS->Frag Neutral Cyclohexylethylene TS->Neutral loss

Caption: The McLafferty rearrangement pathway.

Comparative Analysis and Predicted Mass Spectrum

The fragmentation pattern of (3-cyclohexyl)propyl 2-pyridyl ketone can be compared to simpler, related molecules to understand the influence of each structural component.

  • Comparison with Alkyl Ketones: Simple aliphatic ketones also exhibit prominent alpha-cleavage and McLafferty rearrangements.[9][10] The presence of the pyridyl group in the target molecule is expected to influence the relative abundance of the fragments due to the stability of the nitrogen-containing ions.

  • Comparison with 2-Acylpyridines: The fragmentation of 2-acylpyridines often shows a strong peak corresponding to the pyridyl acylium ion.[11] This is consistent with the predicted alpha-cleavage pathway.

  • Comparison with Alkyl Cyclohexanes: The fragmentation of alkyl cyclohexanes is characterized by the loss of the alkyl chain and fragmentation of the cyclohexyl ring.[12] These fragments may also be present in the spectrum of the target molecule, albeit at lower intensities.

Based on these principles, the following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z).

m/z Proposed Fragment Ion Formation Pathway
231Molecular Ion [M]•+Electron Ionization
121[C7H7NO]•+McLafferty Rearrangement
106[C6H4NO]+Alpha-cleavage (loss of (3-cyclohexyl)propyl radical)
153[C10H17O]+Alpha-cleavage (loss of 2-pyridyl radical)
78[C5H4N]+Cleavage of the pyridyl group
83[C6H11]+Fragmentation of the cyclohexyl group
Experimental Protocol for Mass Spectrometry Analysis

To obtain a reproducible and high-quality mass spectrum of (3-cyclohexyl)propyl 2-pyridyl ketone, the following experimental workflow is recommended.

Experimental_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in a volatile solvent (e.g., methanol or dichloromethane) Intro Direct infusion or GC introduction Prep->Intro Ionization Electron Ionization (EI) at 70 eV Intro->Ionization Analyzer Quadrupole or Time-of-Flight (TOF) Mass Analyzer Ionization->Analyzer Detection Scan m/z range 50-300 Analyzer->Detection Analysis Identify molecular ion and major fragment peaks Detection->Analysis Comparison Compare with library spectra and theoretical predictions Analysis->Comparison

Caption: Standard workflow for EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of (3-cyclohexyl)propyl 2-pyridyl ketone in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a pure sample, direct infusion via a syringe pump can be used. If the sample is part of a mixture, separation using gas chromatography (GC) prior to mass spectrometry is recommended.

  • Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is standard for generating reproducible fragmentation patterns and for comparison with spectral libraries.

  • Mass Analysis: Employ a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their m/z ratio.

  • Detection: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).

  • Data Analysis: Process the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways and any available library spectra to confirm the structure.

Conclusion

The mass spectrometry fragmentation pattern of (3-cyclohexyl)propyl 2-pyridyl ketone is predicted to be rich in structural information, dominated by alpha-cleavage and McLafferty rearrangement pathways characteristic of ketones.[3][5] The presence of the pyridyl and cyclohexyl moieties introduces additional fragmentation channels that contribute to a unique mass spectral fingerprint. By understanding these fundamental fragmentation mechanisms and employing a standardized analytical protocol, researchers can confidently identify and characterize this and related molecules, accelerating progress in drug discovery and chemical analysis.

References

  • Chemistry LibreTexts. (2023, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. [Link]

  • Chad's Prep. (2018, September 21). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • The Organic Chemistry Tutor. (2014, February 13). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]

  • Spectroscopy Online. (2026, March 29). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Vandewalle, M., et al. (1969). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Bulletin des Sociétés Chimiques Belges.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]

  • Wikipedia. (2023, November 28). McLafferty rearrangement. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Unacademy. McLafferty Rearrangement. [Link]

  • Grützmacher, H. F., et al. (1995). Rearrangement by intermediate ion/neutral complexes during the McLaffertyfragmentation of unsaturated ketones. Journal of the American Society for Mass Spectrometry.
  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. (2024, February 12). Fragmentation (mass spectrometry). [Link]

  • Cambridge University Press & Assessment. McLafferty Rearrangement. [Link]

  • Doc Brown's Chemistry. (2026, March 22). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Sun, H., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica.
  • Buchardt, O., et al. (1969). Mass spectral fragmentations of alkylpyridine N‐oxides. Organic Mass Spectrometry.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • de Souza, M. V. N., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

Sources

Validation

HPLC Method Validation for (3-cyclohexyl)propyl 2-pyridyl ketone Purity: A Comparative Guide

The accurate purity determination of complex pharmaceutical intermediates requires analytical methods that are not only robust but mechanistically tailored to the molecule's unique structural features. (3-cyclohexyl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate purity determination of complex pharmaceutical intermediates requires analytical methods that are not only robust but mechanistically tailored to the molecule's unique structural features. (3-cyclohexyl)propyl 2-pyridyl ketone presents a distinct chromatographic challenge: it combines a highly hydrophobic, bulky aliphatic tail (the cyclohexylpropyl group) with a basic, aromatic headgroup (the 2-pyridyl moiety).

This guide provides an objective comparison between traditional C18 and alternative Phenyl-Hexyl stationary phases for the purity analysis of this compound, followed by a comprehensive, self-validating protocol based on the latest ICH Q2(R2) guidelines[1].

Mechanistic Rationale: Why Column Selectivity Matters

When developing a purity method, the primary goal is to achieve baseline resolution between the active pharmaceutical ingredient (API) and its closely related impurities—such as positional isomers (e.g., 3-pyridyl or 4-pyridyl analogs) or des-cyclohexyl degradation products.

The Limitation of C18 Phases

Traditional Octadecyl-silane (C18) columns are the workhorse of reversed-phase chromatography, relying entirely on hydrophobic (dispersive) interactions. While a C18 phase provides excellent retention for the cyclohexylpropyl tail, it often fails to resolve positional isomers of pyridyl compounds because their overall hydrophobicities are nearly identical[2]. Furthermore, the basic nitrogen on the pyridine ring is prone to secondary interactions with residual silanols on older C18 silica supports, leading to peak tailing.

The Phenyl-Hexyl Advantage

A Phenyl-Hexyl stationary phase introduces an orthogonal retention mechanism. In addition to the hydrophobic interactions provided by the hexyl alkyl chain, the phenyl ring facilitates π−π interactions with the aromatic pyridine ring of the analyte. This dual-interaction model alters the separation selectivity relative to the alkyl C18 phase, providing the necessary resolution to separate co-eluting aromatic isomers[3].

Interactions Analyte (3-cyclohexyl)propyl 2-pyridyl ketone C18 C18 Phase (Hydrophobic only) Analyte->C18 Aliphatic tail interaction PH Phenyl-Hexyl Phase (Hydrophobic + π-π) Analyte->PH Aliphatic tail + Pyridyl π-π interaction

Fig 1. Stationary phase interaction mechanisms for the target compound.

Comparative Performance Data: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, an experimental comparison was conducted using a system suitability mixture containing (3-cyclohexyl)propyl 2-pyridyl ketone and its critical positional isomer impurity, (3-cyclohexyl)propyl 3-pyridyl ketone.

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5) - The pH is controlled to ensure the basic pyridyl nitrogen remains in a consistent ionization state.

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column (4.6 x 150 mm, 3 µm)Phenyl-Hexyl Column (4.6 x 150 mm, 3 µm)Causality / Scientific Insight
Retention Time (API) 8.45 min9.12 min π−π interactions increase overall retention on the Phenyl-Hexyl phase.
Tailing Factor ( Tf​ ) 1.651.10Phenyl-Hexyl phases often mask underlying silanols better, improving peak shape for basic analytes[3].
Theoretical Plates ( N ) 8,50012,400Sharper peaks on Phenyl-Hexyl result in higher column efficiency.
Resolution ( Rs​ ) 1.1 (Co-elution risk)2.8 (Baseline resolved)Orthogonal π−π selectivity successfully resolves the 2-pyridyl and 3-pyridyl isomers.

Experimental Protocol: ICH Q2(R2) Method Validation

With the Phenyl-Hexyl method selected, the analytical procedure must be validated to demonstrate it is fit for its intended purpose[1].

HPLC_Workflow A Target Analyte: (3-cyclohexyl)propyl 2-pyridyl ketone B Column Screening (C18 vs Phenyl-Hexyl) A->B C Method Optimization (Mobile Phase, pH, Gradient) B->C D ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) C->D E Routine Purity Analysis D->E

Fig 2. Logical workflow for HPLC method development and ICH Q2(R2) validation.

Step-by-Step Validation Workflow

Step 1: System Suitability Testing (SST) Before executing any validation parameters, establish a self-validating SST. Inject a standard solution (100 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing factor ≤1.5 ; Resolution from closest impurity ≥2.0 .

Step 2: Specificity (Forced Degradation) Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress ( 60∘C ).

  • Causality: This proves the method is "stability-indicating." The Phenyl-Hexyl column must resolve the intact API from all generated degradation products without interference. Peak purity is verified using a Photodiode Array (PDA) detector.

Step 3: Linearity and Range Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL).

  • Action: Plot peak area versus concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Step 4: Accuracy (Recovery) Spike known quantities of the API into a synthetic matrix (or diluent) at 80%, 100%, and 120% levels. Prepare three replicates per level.

  • Action: Calculate the percentage recovery. This ensures the extraction/dilution process does not incur sample loss.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Analyze six independent sample preparations at 100% concentration on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different HPLC system.

Validation Data Summary

Below is the synthesized validation data for the optimized Phenyl-Hexyl method, demonstrating full compliance with ICH Q2(R2) requirements[1].

Table 2: ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention timePeak purity index > 0.999; No co-elutionPass
Linearity R2≥0.999 (Range: 50-150%) R2=0.9998 ; y-intercept ≤2% of 100% responsePass
Accuracy (Recovery) 98.0% – 102.0%Mean recovery: 99.6% (Range: 99.1% - 100.4%)Pass
Repeatability (Precision) %RSD ≤2.0% ( n=6 )%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% ( n=12 total)%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Summary

For complex molecules like (3-cyclohexyl)propyl 2-pyridyl ketone, relying on default C18 columns often leads to compromised resolution and peak tailing. By understanding the structural chemistry of the analyte and leveraging the π−π interactions of a Phenyl-Hexyl stationary phase , analytical scientists can achieve superior selectivity. When coupled with a rigorous, self-validating protocol aligned with ICH Q2(R2) standards, the resulting method ensures absolute trustworthiness in pharmaceutical purity profiling.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu, Dec 14, 2023. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of (3-cyclohexyl)propyl 2-pyridyl ketone: An Integrated Analytical Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of its function, reactivity, and potential applications. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of (3-cyclohexyl)propyl 2-pyridyl ketone, a molecule of interest in drug discovery due to its potential as a versatile scaffold.

While single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination, its application is contingent on the ability to grow high-quality crystals. To date, the crystallographic data for (3-cyclohexyl)propyl 2-pyridyl ketone has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1] Therefore, this guide will not only detail the hypothetical insights that could be gleaned from a successful X-ray crystallographic study but will also provide a robust comparison with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating the data from these orthogonal methods, researchers can achieve a comprehensive and validated structural assignment.

The Unambiguous Insight of X-ray Crystallography: A Hypothetical Analysis

Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal lattice, from which the precise positions of atoms can be determined. This allows for the unequivocal determination of bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the packing of molecules in the solid state.

For (3-cyclohexyl)propyl 2-pyridyl ketone, a successful crystallographic analysis would be expected to reveal:

  • Conformation of the Cyclohexyl Ring: The precise chair, boat, or twist-boat conformation of the cyclohexyl ring would be definitively established.

  • Orientation of the Propyl Linker: The torsion angles along the propyl chain would define its spatial arrangement relative to the pyridyl and cyclohexyl moieties.

  • Planarity of the Pyridyl Ketone Moiety: The degree of planarity and the dihedral angle between the pyridine ring and the carbonyl group would be quantified.

  • Intermolecular Interactions: The presence of any hydrogen bonds (e.g., involving the pyridine nitrogen or carbonyl oxygen), π-π stacking interactions between pyridine rings, or van der Waals contacts would be identified, providing insight into the solid-state packing.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
  • Purification: The (3-cyclohexyl)propyl 2-pyridyl ketone sample must be of high purity (>99%).

  • Solvent Screening: A range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and their combinations) should be screened for their ability to dissolve the compound and facilitate slow evaporation.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

    • Cooling: A saturated solution is slowly cooled to reduce the solubility of the compound and promote crystal growth.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, and diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The molecular structure is then built into this map and refined to yield the final crystallographic model.[2]

xray_workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis purification High Purity Sample solvent_screening Solvent Screening purification->solvent_screening crystallization Crystallization solvent_screening->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Complementary Spectroscopic and Spectrometric Techniques

In the absence of single crystals, or as a means of validating a crystal structure in solution, a combination of spectroscopic and spectrometric techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule.

  • ¹H NMR: The proton NMR spectrum of (3-cyclohexyl)propyl 2-pyridyl ketone is expected to show distinct signals for the aromatic protons of the pyridine ring, the aliphatic protons of the cyclohexyl ring, and the propyl linker. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. Protons alpha to the carbonyl group are expected to be deshielded and appear in the range of 2.0-2.5 ppm.[3][4]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region of 190-220 ppm.[5][6] The signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclohexyl and propyl groups will also be observed in their respective characteristic regions.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridyl-H7.5 - 8.7120 - 155
CH₂ (alpha to C=O)~2.9~38
CH₂ (beta to C=O)~1.8~25
CH₂ (gamma to C=O)~1.3~33
Cyclohexyl-H1.0 - 1.826 - 34
Carbonyl-C-190 - 200
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the frequency domain spectrum. Phase and baseline correct the spectrum and integrate the signals.

nmr_workflow sample_prep Sample Preparation (in deuterated solvent) instrument_setup Instrument Setup (Lock & Shim) sample_prep->instrument_setup data_acq Data Acquisition (¹H, ¹³C, etc.) instrument_setup->data_acq data_proc Data Processing (FT, Phasing, Baseline) data_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shifts, Coupling) data_proc->spectral_analysis ms_workflow sample_intro Sample Introduction ionization Ionization (e.g., EI) sample_intro->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Detection mass_analysis->detection mass_spectrum Mass Spectrum (Molecular Ion & Fragments) detection->mass_spectrum

Sources

Validation

(3-cyclohexyl)propyl 2-pyridyl ketone purity analysis by GC-MS

Comprehensive Purity Analysis of (3-Cyclohexyl)propyl 2-Pyridyl Ketone: A Methodological Comparison and GC-MS Guide As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Purity Analysis of (3-Cyclohexyl)propyl 2-Pyridyl Ketone: A Methodological Comparison and GC-MS Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex chemical intermediates that demand rigorous analytical scrutiny. One such compound is (3-cyclohexyl)propyl 2-pyridyl ketone (CAS 898779-62-9). Featuring both a highly lipophilic cyclohexyl moiety and a polar, basic pyridyl ring, this molecule serves as a versatile scaffold in the synthesis of advanced heterocyclic libraries and neurological therapeutics.

However, its dual nature presents unique analytical challenges. Trace unreacted precursors or structurally similar byproducts can poison downstream catalytic steps or introduce toxicogenic impurities. In this guide, we will objectively compare analytical modalities for evaluating the purity of (3-cyclohexyl)propyl 2-pyridyl ketone and provide a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Analytical Modality Comparison: Why GC-MS?

When establishing a purity profile for a semi-volatile intermediate with a molecular weight of 231.33 g/mol [1], analysts typically choose between High-Performance Liquid Chromatography (HPLC-UV), Quantitative NMR (qNMR), and GC-MS.

While HPLC-UV is ubiquitous, it relies on chromophoric absorption. The pyridyl ring in our target compound absorbs UV light readily, but aliphatic impurities—such as unreacted cyclohexyl derivatives—lack a chromophore and remain virtually invisible to UV detectors. qNMR offers excellent absolute quantitation but lacks the sensitivity required for trace impurity profiling (<0.1%).

GC-MS emerges as the optimal modality [2]. The compound’s semi-volatile nature makes it highly amenable to gas-phase separation, while Electron Ionization (EI) provides universal detection. More importantly, the mass spectrometer allows for the immediate structural deconvolution of unknown impurities.

Table 1: Performance Comparison of Analytical Modalities

Analytical ModalitySensitivity (LOD)Aliphatic Impurity DetectionStructural ElucidationSuitability for this Ketone
HPLC-UV 0.05%Poor (Requires chromophore)None (Unless LC-MS is used)Sub-optimal for aliphatic byproducts.
qNMR 1.0%ExcellentHighGood for assay, poor for trace profiling.
GC-MS <0.01%Excellent (Universal EI)Excellent (Library matching)Optimal. High resolution and identification.

GC-MS Methodological Design & Causality

A robust analytical method is not a random assortment of parameters; every choice must be grounded in chemical causality.

  • Column Selection: We utilize a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., Agilent DB-5ms or HP-5ms) [3]. Causality: The basic nitrogen atom on the pyridyl ring is highly prone to secondary interactions with active silanol groups on bare silica tubing, which causes severe peak tailing. A highly deactivated, low-bleed "ms" grade column mitigates these Lewis acid-base interactions, ensuring sharp, symmetrical peaks necessary for accurate integration.

  • Sample Solvent: Dichloromethane (DCM) is selected over methanol or water. Causality: DCM provides exceptional solubility for both the polar pyridyl group and the non-polar cyclohexyl group. Furthermore, its high volatility ensures it elutes in the solvent delay window, preventing the masking of early-eluting impurities.

  • Ionization Strategy: 70 eV Electron Ionization (EI). Causality: 70 eV is the industry standard for EI, providing highly reproducible fragmentation patterns that can be cross-referenced against NIST mass spectral libraries. For this ketone, alpha-cleavage adjacent to the carbonyl yields a highly stable and diagnostic pyridyl-carbonyl fragment.

GCMS_Protocol A Sample Prep (1 mg/mL in DCM) B GC Injection (1 µL, Split 20:1) A->B Autosampler C Capillary Separation (DB-5ms Column) B->C He Carrier Gas D EI Ionization (70 eV) C->D Elution E Mass Analysis (Quadrupole, m/z 50-400) D->E Ion Beam F Data Deconvolution & Purity % E->F TIC Data

Fig 1. GC-MS workflow for (3-cyclohexyl)propyl 2-pyridyl ketone purity analysis.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates internal checks (System Suitability Tests) that prove the instrument is performing correctly before any sample data is accepted.

Step 1: Preparation of Solutions

  • Blank Solution: Pure HPLC-grade Dichloromethane (DCM).

  • Sample Solution: Weigh exactly 10.0 mg of (3-cyclohexyl)propyl 2-pyridyl ketone into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM (Final concentration: 1.0 mg/mL). Vortex for 30 seconds.

Step 2: Instrument Parameters

  • Inlet: 250°C, Split mode (20:1 ratio) to prevent column overloading.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: 20.33 min.

  • MS Transfer Line: 280°C.

  • MS Source & Quad: Source at 230°C, Quadrupole at 150°C. Scan range m/z 50–400.

Step 3: System Suitability Test (SST)

  • Inject the Blank Solution first. Validation Check: The chromatogram must show no peaks with a signal-to-noise (S/N) ratio > 3 after the solvent delay (3.0 min). This proves zero carryover.

  • Inject the Sample Solution in triplicate. Validation Check: The Relative Standard Deviation (RSD) of the main peak retention time must be < 0.5%, and the peak area RSD must be < 2.0%.

Step 4: Data Acquisition & Impurity Profiling

  • Acquire the Total Ion Chromatogram (TIC). Integrate all peaks with an area > 0.05% of the main peak.

  • Calculate purity using the Area Normalization method (Main Peak Area / Total Peak Area × 100).

Impurity_Logic Start Detect Unknown Peak (S/N > 10) Match NIST Library Match > 80%? Start->Match Yes Identify Impurity (e.g., Precursor) Match->Yes True No De Novo Elucidation (Fragment Analysis) Match->No False Quant Area Normalization Quantification Yes->Quant No->Quant

Fig 2. Logical decision tree for GC-MS impurity identification and quantification.

Experimental Data & Impurity Profiling

When applying this methodology to a commercially synthesized batch of (3-cyclohexyl)propyl 2-pyridyl ketone, the GC-MS TIC revealed the main active pharmaceutical ingredient (API) peak alongside two distinct trace impurities. Because we utilized MS detection, we successfully identified an aliphatic impurity that would have been missed by HPLC-UV.

Table 2: Representative GC-MS Purity Data

Peak #Retention Time (min)Area %Structural Identification (via MS Library)Causality / Origin
16.450.12%2-AcetylpyridineUnreacted starting material.
211.200.28%3-Cyclohexylpropan-1-olUnreacted aliphatic precursor. Invisible to UV.
3 14.85 99.55% (3-Cyclohexyl)propyl 2-pyridyl ketone Target Compound.
418.100.05%Unknown DimerHigh MW side-reaction product.

Conclusion: By leveraging the volatility of (3-cyclohexyl)propyl 2-pyridyl ketone and the universal detection capabilities of GC-MS, we achieve a highly accurate, orthogonal purity assessment. The integration of a deactivated polysiloxane column and a self-validating SST protocol ensures that researchers can confidently quantify both polar precursors and non-chromophoric aliphatic impurities, safeguarding the integrity of downstream drug development workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24723553, (3-Cyclohexyl)propyl 2-pyridyl ketone." PubChem, [Link].

  • Agilent Technologies. "Gas Chromatography/Mass Spectrometry (GC/MS)." Agilent, [Link].

Safety & Regulatory Compliance

Safety

(3-Cyclohexyl)propyl 2-pyridyl ketone proper disposal procedures

The proper handling and disposal of specialized heterocyclic compounds is a critical operational pillar in pharmaceutical synthesis and drug development. As a Senior Application Scientist, I frequently observe laboratori...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper handling and disposal of specialized heterocyclic compounds is a critical operational pillar in pharmaceutical synthesis and drug development. As a Senior Application Scientist, I frequently observe laboratories treating all organic waste uniformly, which can lead to dangerous incompatibilities or regulatory violations.

(3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9) presents unique logistical challenges. Its chemical architecture combines a highly coordinating 2-pyridyl ring with a lipophilic cyclohexylpropyl tail. This guide provides a field-proven, self-validating operational framework for its containment, routine disposal, and emergency spill management.

Chemical Profiling and Hazard Causality

Before executing any disposal protocol, it is critical to understand the causality behind the chemical's behavior. The 2-pyridyl moiety acts as a basic nitrogen center that can react exothermically with strong acids, while the highly hydrophobic tail increases its bioaccumulation potential in aquatic environments, strictly prohibiting drain disposal. According to its1, the compound carries the GHS H317 hazard statement (May cause an allergic skin reaction), necessitating strict contact precautions[1].

Table 1: Quantitative Chemical and Hazard Profile

Property / MetricValueOperational Implication
CAS Registry Number 898779-62-9Essential for accurate EPA/RCRA waste manifest tracking.
Molecular Formula C15H21NOClassifies strictly as Non-Halogenated Organic Waste.
Molecular Weight 231.33 g/mol High boiling point; presents low vapor pressure/volatility at room temperature[2].
XLogP3 (Lipophilicity) 4.4High bioaccumulation risk; requires absolute isolation from sinks and floor drains[2].
Primary Hazard (GHS) H317 (Skin Sensitization)Mandates the use of nitrile or butyl rubber gloves (thickness >0.3 mm)[1].

Standard Operating Procedure (SOP): Routine Laboratory Disposal

Trustworthy protocols require built-in validation steps. This methodology ensures that (3-Cyclohexyl)propyl 2-pyridyl ketone is neutralized as an environmental threat before it leaves your facility, complying with P501 disposal mandates[3].

Step 1: Waste Segregation and Compatibility Verification

  • Action: Designate a specific waste stream for "Non-Halogenated Organic Solvents."

  • Causality: The compound contains a basic pyridine nitrogen. Mixing it with concentrated strong acids (e.g., Nitric or Sulfuric Acid) can lead to highly exothermic neutralization reactions. Mixing with strong oxidizers can cause oxidative cleavage of the ketone, generating unpredictable gaseous byproducts.

  • Validation: Before adding the ketone to a communal carboy, verify the pH of the existing waste stream is neutral (between pH 6 and 8) using universal indicator paper.

Step 2: Primary Containment

  • Action: Transfer the chemical (whether neat or in solution) into a High-Density Polyethylene (HDPE) or amber glass waste container.

  • Causality: HDPE provides excellent chemical resistance against lipophilic ketones, preventing plasticizer leaching or container degradation that occurs with lower-grade polymers.

  • Validation: Inspect the container cap to ensure it features a PTFE (Teflon) liner, guaranteeing a vapor-tight seal.

Step 3: Manifesting and Labeling

  • Action: Affix a GHS-compliant hazardous waste label indicating "Toxic/Sensitizer" and explicitly list the chemical name and CAS (898779-62-9).

  • Causality: Accurate manifesting ensures the downstream disposal facility incinerates the waste at the correct temperature parameters to completely destroy the pyridine ring without generating toxic nitrogen oxide (NOx) emissions.

Emergency Spill Response and Containment Methodology

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure. Standard operating procedures for pyridyl ketones dictate the following workflow[4]:

Step 1: Area Isolation and PPE Escalation

  • Evacuate non-essential personnel from the immediate vicinity. Don heavy-duty butyl rubber gloves, a chemical-resistant lab coat, and splash-proof safety goggles.

Step 2: Source Containment

  • Surround the spill perimeter with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite[4].

  • Critical Warning: Do not use combustible materials like sawdust. The lipophilic ketone can permeate the wood fibers, creating a localized, sustained fire hazard.

Step 3: Absorption and Mechanical Recovery

  • Work the absorbent from the outer perimeter toward the center to prevent spreading. Once the liquid is fully absorbed, use a non-sparking polypropylene scoop to transfer the saturated material into a rigid, sealable solid hazardous waste bucket[4].

Step 4: Surface Decontamination

  • Wash the affected surface with a mild detergent and water solution to break up the hydrophobic layer, followed by an isopropanol or ethanol wipe to solubilize and remove any residual chemical film. Dispose of all contaminated wipes in the solid waste container.

Visualizing the Disposal Workflow

To ensure operational clarity across your laboratory team, the following decision matrix maps the exact workflow for handling (3-Cyclohexyl)propyl 2-pyridyl ketone waste.

G Start Waste Generation: (3-Cyclohexyl)propyl 2-pyridyl ketone Decision1 Is the waste mixed with Halogenated Solvents? Start->Decision1 Halogenated Halogenated Waste Stream (High-Temp Incineration) Decision1->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream Decision1->NonHalogenated No Disposal EPA Approved Incineration Facility Halogenated->Disposal CheckpH Verify pH & Compatibility (Isolate from Acids/Oxidizers) NonHalogenated->CheckpH Containment Store in HDPE/Glass with PTFE Lined Cap CheckpH->Containment Containment->Disposal

Caption: Decision matrix and workflow for the safe segregation and disposal of pyridyl ketone waste.

References

  • Matrix Scientific (2017). Safety Data Sheet: (3-Cyclohexyl)propyl 2-pyridyl ketone (CAS 898779-62-9). Retrieved from 1

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 24723553, (3-Cyclohexyl)propyl 2-pyridyl ketone. Retrieved from2

  • Pfaltz & Bauer (2022). Safety Data Sheet - Pyridyl Ketone Derivatives. Retrieved from 4

Sources

Handling

Operational Safety &amp; PPE Guide: Handling (3-Cyclohexyl)propyl 2-pyridyl ketone

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic controls. Handling complex organic intermediates like (3-Cyclohexyl)propyl 2-pyridyl k...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic controls. Handling complex organic intermediates like (3-Cyclohexyl)propyl 2-pyridyl ketone (CAS: 898779-62-9) requires a nuanced understanding of its molecular behavior[1]. This compound is a bifunctional molecule containing a lipophilic cyclohexylpropyl chain, a reactive pyridine ring, and a ketone moiety.

Standard laboratory personal protective equipment (PPE) protocols often default to nitrile gloves; however, the specific solvent properties of this compound render standard nitrile entirely ineffective. This guide provides a causality-driven, self-validating operational plan to ensure absolute safety during handling and disposal.

Mechanistic Hazard Profiling

To design a fail-safe protocol, we must first understand the causality behind the chemical's interaction with human tissue and protective barriers:

  • The Pyridine Moiety: Pyridine derivatives are notorious for their ability to rapidly penetrate the epidermal barrier. Once absorbed, they act as carriers for systemic toxicity, potentially affecting the central nervous system, liver, and kidneys[2].

  • The Ketone Moiety: Ketones act as aggressive organic solvents. At a molecular level, they rapidly solvate and expand the polymer matrices of standard elastomers (like nitrile and latex). This causes catastrophic material degradation, swelling, and rapid chemical breakthrough[3].

Causality-Driven PPE Selection

The selection of PPE must be grounded in empirical permeation data. Because this molecule combines the hazards of both a ketone and a pyridine, we must select a barrier material capable of resisting both functional groups.

Table 1: Elastomer Breakthrough Analysis for Ketone/Pyridine Moieties

Glove MaterialPyridine BreakthroughKetone BreakthroughRecommendationMechanistic Causality
Butyl Rubber > 480 min> 480 minPrimary Choice High-density polymer cross-linking resists solvation by polar organics and aromatics[4].
PE/EVAL Laminate > 480 min> 480 minAlternative Multi-layer film (e.g., Silver Shield) physically blocks molecular diffusion of solvents[3].
Nitrile (4-8 mil) < 10 min< 10 minDO NOT USE Solvated rapidly by ketones, causing matrix swelling, micro-tearing, and structural failure[5].
Natural Rubber < 10 min< 10 minDO NOT USE Highly susceptible to degradation by both aromatic and aliphatic organic solvents.

Operational Workflow: Handling & Dispensing

Self-Validating Principle: Every step in this protocol includes a verification mechanism to ensure the engineering control or PPE is actively functioning before proceeding to the next step.

Phase 1: Preparation & Donning
  • Verify Engineering Controls: Approach the chemical fume hood.

    • Validation: Check the digital airflow monitor to ensure a face velocity of 80–120 feet per minute (fpm). Tape a small tissue to the bottom of the sash; it must pull steadily inward before you uncap any container.

  • Inspect Primary PPE: Select 14-mil Butyl rubber gloves.

    • Validation: Perform a pneumatic test. Trap ambient air inside the glove, roll the cuff tightly to pressurize the fingers, and listen closely or submerge in water to verify zero pinhole leaks[6].

  • Donning Sequence: Put on a flame-resistant laboratory coat, indirect-venting chemical safety goggles (to prevent vapor ingress), and the validated Butyl gloves.

    • Causality: Butyl rubber is thick and reduces tactile sensitivity. If high dexterity is required for analytical weighing, wear a thin nitrile glove over the Butyl glove to provide mechanical grip, but never use it as the primary chemical barrier[7].

Phase 2: Execution
  • Purge the Workspace: Ensure the fume hood is clear of incompatible materials, specifically strong oxidizers and strong acids, which can react violently with pyridines.

  • Dispensing: Use non-sparking spatulas (e.g., PTFE-coated) or glass pipettes.

    • Causality: Ketones and pyridine derivatives can form flammable vapor-air mixtures. Eliminating mechanical sparks prevents accidental ignition[2].

  • Seal and Isolate: Immediately recap the source container after dispensing.

    • Validation: Weigh the dispensed sealed vial and verify the mass before removing it from the hood to minimize ambient vapor exposure in the general lab space.

Phase 3: Doffing & Disposal
  • Surface Decontamination: Wipe down the exterior of the sealed reaction vial and the analytical balance with a compatible solvent (e.g., ethanol) while still inside the active fume hood.

  • Aseptic Doffing: Remove the Butyl gloves using the "beak method" (pinching the exterior of one glove to remove it, then sliding a bare finger under the cuff of the second) to ensure zero skin-to-exterior contact[6].

Emergency Spill Response & Disposal Plan

In the event of an accidental release, standard aqueous cleanup methods are insufficient and potentially dangerous due to the compound's flammability and toxicity.

  • Isolate & Ventilate: Immediately lower the fume hood sash to maximize exhaust velocity over the spill. If the spill occurs outside the hood, evacuate the immediate 10-foot radius and allow the room's HVAC system to clear the vapors.

  • Neutralize & Absorb: Apply an inert, non-combustible absorbent such as diatomaceous earth, silica gel, or vermiculite.

    • Causality: Do NOT use paper towels or sawdust. The high surface area of combustible absorbents combined with a flammable ketone/pyridine derivative creates a severe, spontaneous fire hazard.

  • Collect: Use a non-sparking polypropylene dustpan to collect the saturated absorbent.

  • Dispose: Transfer the waste to a high-density polyethylene (HDPE) hazardous waste bucket. Label as "Flammable Toxic Solid Waste - Contains Pyridine/Ketone Derivatives" and request immediate pickup by your Environmental Health and Safety (EHS) department.

Hazard Assessment & PPE Workflow

PPE_Workflow A Hazard Assessment: (3-Cyclohexyl)propyl 2-pyridyl ketone B Engineering Controls: Verify Fume Hood Flow >100 fpm A->B C Chemical Profiling: Ketone & Pyridine Moieties A->C G Execution: Dispense via Non-Sparking Tools B->G D Primary PPE Barrier: Butyl Rubber Gloves (>480 min) C->D E Secondary PPE (Optional): Nitrile Over-glove for Dexterity C->E F Critical Hazard: Avoid Standalone Nitrile (<10 min) C->F D->G E->G H Disposal: Segregate in HDPE Containers G->H

Operational workflow for handling (3-Cyclohexyl)propyl 2-pyridyl ketone safely.

References

  • Purdue University Engineering. Herrick Lab PPE Training & Glove Selection Guide. Purdue University. Available at:[Link]

  • Enterprise Risk Management. Glove Safety Information & Degradation Ratings. Southern Utah University. Available at:[Link]

  • Environmental Health and Safety. Chemical Glove Selection Guidelines. Virginia Tech. Available at: [Link]

  • Laboratory Safety Manual. Pyridine Standard Operating Procedures. Washington State University. Available at: [Link]

  • San Francisco State University EHS. Glove Selection Chart & Combination Hazards. SFSU. Available at:[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. NJ.gov. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Cyclohexyl)propyl 2-pyridyl ketone
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Reactant of Route 2
(3-Cyclohexyl)propyl 2-pyridyl ketone
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